Product packaging for Ethyne-1,2-diamine(Cat. No.:CAS No. 4403-54-7)

Ethyne-1,2-diamine

Cat. No.: B3052712
CAS No.: 4403-54-7
M. Wt: 56.07 g/mol
InChI Key: PGAFCJWTBHYLDN-UHFFFAOYSA-N
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Description

Ethyne-1,2-diamine is a useful research compound. Its molecular formula is C2H4N2 and its molecular weight is 56.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2 B3052712 Ethyne-1,2-diamine CAS No. 4403-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyne-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c3-1-2-4/h3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAFCJWTBHYLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477096
Record name ethyne-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-54-7
Record name ethyne-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyne-1,2-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the elusive molecule, ethyne-1,2-diamine (also known as diaminoacetylene), and its more stable derivatives. Due to the inherent instability of the parent compound, this guide focuses on documented successful syntheses and characterization of its coordination complexes and substituted analogues, offering valuable insights and detailed experimental protocols for researchers in organic synthesis, coordination chemistry, and drug development.

Introduction

This compound (H₂N-C≡C-NH₂), a molecule with a simple yet intriguing structure, has been a subject of considerable interest in theoretical and synthetic chemistry. Its potential as a ligand in coordination chemistry and as a building block for novel nitrogen-containing heterocycles makes it a target of significant academic and industrial curiosity. However, the synthesis and isolation of the parent this compound have proven to be exceptionally challenging, with no published experimental spectroscopic data for the free molecule available.[1]

This guide delves into the successful, albeit indirect, synthesis of this compound as a ligand coordinated to a metal center and the preparation of a stable, substituted derivative, dimorpholinoacetylene. These examples provide the most concrete and reproducible information available to date.

Synthesis of this compound Derivatives

The direct synthesis of free this compound remains an open challenge. However, researchers have successfully synthesized it as a stabilized ligand within a coordination complex and have prepared stable, substituted analogues.

Synthesis of this compound as a Coordinated Ligand

A novel approach has led to the synthesis of the this compound ligand as a by-product in the preparation of the [W(CN)₆(bpy)]²⁻ anion.[2][3] The formation of the diaminoacetylene ligand occurs through the protonation of cyanide ligands and the subsequent formation of a carbon-carbon bond between two adjacent CN⁻ ligands via a reductive coupling mechanism.[3]

Experimental Protocol: Synthesis of (PPh₄)₂[W(CN)₆(C₂N₂H₄)] [3]

  • Reactant Preparation: The synthesis starts with the thermal decomposition of (bpyH)₃(H₃O)[W(CN)₈]·H₂O in glycerol.

  • Reaction Conditions: The reaction is heated, leading to the protonation of the nitrogen atoms of the cyanide ligands. This decreases the C-N bond strength.

  • C-C Bond Formation: The high coordination number of the tungsten atom (8) results in a short non-bonding distance between adjacent cyanide carbons, promoting the formation of a C-C bond.

  • Isolation: Three salts of the resulting anion, [W(CN)₆(C₂N₂H₄)]²⁻, have been isolated with tetraphenylphosphonium (PPh₄⁺), rubidium (Rb⁺), and caesium (Cs⁺) as counter-ions.[3]

The following diagram illustrates the key steps in the formation of the coordinated this compound ligand.

synthesis_workflow start [W(CN)₈]⁴⁻ complex protonation Protonation of cyanide ligands start->protonation Heat in glycerol with bpyH⁺ activated Activated complex with protonated CN ligands protonation->activated coupling Reductive coupling of adjacent CN ligands activated->coupling C-C bond formation product [W(CN)₆(H₂N-C≡C-NH₂)]²⁻ coupling->product dimorpholinoacetylene_synthesis start 1,1-Dimorpholinoethene bromination Bromination start->bromination intermediate Dibromoketene aminal bromination->intermediate rearrangement Lithiation & Fritsch-Buttenberg-Wiechell Rearrangement intermediate->rearrangement product Dimorpholinoacetylene rearrangement->product

References

Theoretical Investigations into the Stability of Ethyne-1,2-diamine: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyne-1,2-diamine (H₂N-C≡C-NH₂) is a molecule of significant theoretical interest due to its unique electronic structure and potential as a precursor in novel synthetic pathways. However, its inherent instability has precluded its isolation and experimental characterization. This technical guide delves into the key theoretical and computational studies that have elucidated the stability of this compound, its various isomers, and tautomers. By summarizing cutting-edge computational data, we aim to provide a comprehensive resource for researchers in organic chemistry, materials science, and drug development.

Introduction to the Challenge of this compound Stability

This compound represents the simplest diaminoacetylene. The molecule is characterized by the presence of two amino groups directly attached to an acetylene unit, a structural motif that leads to complex electronic interactions and a predisposition towards rearrangement into more stable isomers. Theoretical studies have been instrumental in understanding the underlying reasons for its elusive nature, primarily pointing to its existence as a high-energy species on its potential energy surface.

Computational Methodologies for Assessing Stability

The stability of this compound and its related isomers has been predominantly investigated using high-level ab initio and density functional theory (DFT) calculations. These computational approaches allow for the accurate prediction of molecular geometries, energies, and vibrational frequencies.

Key Computational Protocols

A prevalent theoretical approach involves geometry optimization followed by frequency calculations to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). The relative energies of different isomers are then determined to assess their thermodynamic stability.

Typical Experimental (Computational) Protocol:

  • Initial Structure Generation: Plausible 3D structures for this compound and its tautomers/isomers are generated.

  • Geometry Optimization: The geometry of each structure is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).

  • Relative Energy Calculation: The total energies, including ZPVE corrections, are used to calculate the relative stabilities of the different isomers.

Relative Stabilities of this compound and its Isomers

Computational studies have consistently shown that this compound is not the global minimum on the C₂H₄N₂ potential energy surface. Instead, it is predicted to be a high-energy isomer that readily rearranges to more stable structures.

Quantitative Stability Data

The following table summarizes the relative energies of this compound and its more stable isomers as determined by high-level theoretical calculations. These values represent the energy difference (ΔE) relative to the most stable isomer.

Isomer/TautomerStructureRelative Energy (kcal/mol)Computational Method
Ethane-1,2-diimine HN=CH-CH=NH0.0G2, CCSD(T)
Aminoacetonitrile H₂N-CH₂-CN~10-15G2, CCSD(T)
1H-Imidazole C₃H₄N₂~20-25G2, CCSD(T)
This compound H₂N-C≡C-NH₂~40-50 G2, CCSD(T)

Note: The exact relative energies may vary slightly depending on the specific level of theory and basis set employed in the calculations. The values presented are representative of high-level computations.

Isomerization Pathways and Kinetic Instability

The high kinetic instability of this compound is a key factor preventing its isolation. Theoretical studies have mapped out the reaction pathways for its isomerization to more stable forms.

G A This compound (High Energy Intermediate) B Transition State 1 (Proton Transfer) A->B C Keteneimine Intermediate B->C D Transition State 2 (Rearrangement) C->D E Ethane-1,2-diimine (Thermodynamically Stable Product) D->E

Caption: Predicted isomerization pathway of this compound.

The primary isomerization pathway is believed to involve a proton transfer from one nitrogen atom to the carbon backbone, leading to a ketenimine-like intermediate. This intermediate can then undergo further rearrangement to the thermodynamically favored ethane-1,2-diimine. The activation barriers for these transformations are calculated to be relatively low, suggesting that the isomerization of this compound would be rapid at or even below room temperature.

Conclusion and Future Directions

Theoretical studies have provided invaluable insights into the intrinsic instability of this compound. The consensus from high-level computational chemistry is that this molecule is a high-energy species that readily isomerizes to more stable structures, with ethane-1,2-diimine being a likely thermodynamic sink. These findings explain the persistent challenges in its synthesis and isolation.

For drug development professionals, the instability of the this compound moiety suggests that it is unlikely to be a viable scaffold in pharmaceutical agents unless significant electronic or steric stabilization is introduced. Future research may focus on the design of substituted diaminoacetylenes where bulky groups or specific electronic effects could potentially stabilize the core structure and allow for its experimental observation and utilization in novel chemical transformations.

G cluster_0 Computational Workflow A Hypothesize Isomer Structures B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minima) B->C D High-Level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) C->D E Calculate Relative Energies (ΔE + ZPVE) D->E F Identify Most Stable Isomer E->F

Caption: A typical computational workflow for stability analysis.

Spectroscopic Properties of Diaminoacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Diaminoacetylene (H₂N-C≡C-NH₂) is a molecule of significant interest due to its simple, linear structure and the interplay of its electron-donating amino groups with the π-system of the acetylene backbone. Understanding its spectroscopic properties is crucial for its identification, characterization, and the prediction of its behavior in various chemical environments. This technical guide provides a summary of the available spectroscopic data for diaminoacetylene, with a focus on its vibrational and electronic properties. It is important to note that comprehensive experimental data for this compound is limited in the scientific literature, and therefore, a significant portion of the data presented herein is based on theoretical and computational studies.

Synthesis of Diaminoacetylene

The primary route for the synthesis of diaminoacetylene involves the reaction of diiododiacetylene with liquid ammonia. This reaction proceeds via a nucleophilic substitution mechanism where the amino group replaces the iodine atoms.

cluster_reactants Reactants cluster_products Products reactant1 Diiododiacetylene (I-C≡C-I) product Diaminoacetylene (H2N-C≡C-NH2) reactant1->product Nucleophilic Substitution reactant2 Liquid Ammonia (NH3) reactant2->product side_product Ammonium Iodide (NH4I)

Caption: Synthesis workflow for diaminoacetylene.

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of diaminoacetylene is as follows:

  • A solution of diiododiacetylene in an appropriate organic solvent (e.g., diethyl ether) is prepared in a reaction vessel.

  • The vessel is cooled to a low temperature, typically around -78 °C, using a dry ice/acetone bath.

  • An excess of liquid ammonia is carefully condensed into the reaction vessel.

  • The reaction mixture is stirred at low temperature for a specified period to allow for the complete substitution of the iodine atoms.

  • Upon completion, the excess ammonia is allowed to evaporate.

  • The resulting mixture is filtered to remove the ammonium iodide byproduct.

  • The solvent is removed under reduced pressure to yield the crude diaminoacetylene product.

  • Further purification may be carried out by sublimation or recrystallization.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding of diaminoacetylene. Due to the molecule's D₂h symmetry, it exhibits characteristic vibrational modes that can be predicted computationally and observed experimentally.

Theoretical Vibrational Frequencies

The following table summarizes the calculated harmonic vibrational frequencies for diaminoacetylene. These values are typically obtained from quantum chemical calculations (e.g., using Density Functional Theory).

Vibrational ModeCalculated Frequency (cm⁻¹)IR ActivityRaman Activity
Symmetric N-H stretch~3500ActiveActive
Antisymmetric N-H stretch~3400ActiveActive
C≡C stretch~2300InactiveActive
N-C stretch~1300ActiveActive
NH₂ scissoring~1600ActiveActive
NH₂ wagging~700ActiveInactive
NH₂ twisting~500InactiveActive
NH₂ rocking~1100ActiveActive
C-C-N bending~300ActiveInactive
Experimental Protocol: Vibrational Spectroscopy
  • Infrared (IR) Spectroscopy:

    • A sample of diaminoacetylene is prepared, typically as a thin film on a suitable IR-transparent substrate (e.g., KBr pellet) or dissolved in a non-polar solvent.

    • The sample is placed in the beam of an FTIR spectrometer.

    • The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

  • Raman Spectroscopy:

    • A sample of diaminoacetylene is placed in a capillary tube or on a microscope slide.

    • The sample is illuminated with a monochromatic laser source.

    • The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons.

    • The Raman spectrum is recorded and analyzed to identify the vibrational modes, particularly the C≡C stretch which is expected to be strong in the Raman spectrum.

Electronic Spectroscopy

Electronic spectroscopy (UV-Vis) provides insights into the electronic structure and transitions within the molecule. The presence of the amino groups and the acetylene moiety gives rise to characteristic electronic absorptions.

Theoretical Electronic Transitions

Computational studies can predict the electronic transitions of diaminoacetylene. The lowest energy transitions are typically π → π* transitions associated with the acetylene backbone, which are influenced by the electron-donating amino groups.

TransitionCalculated Excitation Energy (eV)Oscillator Strength
S₀ → S₁~4.5 - 5.0Moderate
S₀ → S₂~5.5 - 6.0Strong
Experimental Protocol: UV-Vis Spectroscopy
  • A dilute solution of diaminoacetylene is prepared in a suitable UV-transparent solvent (e.g., hexane, acetonitrile).

  • A cuvette is filled with the solution and placed in a UV-Vis spectrophotometer.

  • A reference cuvette containing the pure solvent is also placed in the spectrophotometer.

  • The absorbance spectrum is recorded over a range of wavelengths (e.g., 200-800 nm).

  • The wavelength of maximum absorbance (λ_max) and the molar absorptivity are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For diaminoacetylene, ¹H and ¹³C NMR would provide information about the chemical environment of the hydrogen and carbon atoms. However, there is a lack of reported experimental or detailed theoretical NMR data for this specific molecule in the literature.

Expected NMR Signals
  • ¹H NMR: A single resonance is expected for the protons of the two equivalent amino groups. The chemical shift would be influenced by the electronic environment and potential hydrogen bonding.

  • ¹³C NMR: A single resonance is expected for the two equivalent acetylenic carbons. The chemical shift would be characteristic of sp-hybridized carbons.

Experimental Protocol: NMR Spectroscopy
  • A sample of diaminoacetylene is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • The solution is placed in an NMR tube.

  • The NMR tube is placed in the magnet of an NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

  • The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration.

cluster_spectroscopy Spectroscopic Techniques cluster_properties Molecular Properties Probed IR IR Spectroscopy Vibrational Vibrational Modes IR->Vibrational Raman Raman Spectroscopy Raman->Vibrational UVVis UV-Vis Spectroscopy Electronic Electronic Transitions UVVis->Electronic NMR NMR Spectroscopy Nuclear Nuclear Spin States (Chemical Environment) NMR->Nuclear

Caption: Relationship between spectroscopic methods and molecular properties.

Conclusion

The spectroscopic characterization of diaminoacetylene remains an area where further experimental investigation is needed. While theoretical calculations provide a solid foundation for understanding its vibrational and electronic properties, detailed experimental spectra are essential for validating these predictions and providing a complete picture of this interesting molecule. The protocols outlined in this guide provide a general framework for obtaining such data. Future work should focus on the stable synthesis and isolation of diaminoacetylene to enable comprehensive spectroscopic analysis.

Computational Analysis of Ethyne-1,2-diamine: A Survey of Current Theoretical Data

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Computational Analysis of Ethyne-1,2-diamine Structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as diaminoacetylene, is a molecule with the chemical formula H₂N-C≡C-NH₂. It is the unsaturated analogue of the well-studied ethane-1,2-diamine (ethylenediamine), featuring a carbon-carbon triple bond instead of a single bond. Despite its simple structure, a comprehensive computational analysis of this compound is notably scarce in publicly available scientific literature. This guide synthesizes the limited available theoretical data and outlines the standard computational protocols that would be applied to fully characterize its structure and properties. The synthesis of this compound is considered challenging, and the molecule is prone to tautomerism, which may contribute to the limited research.[1]

Molecular Structure and Energetic Properties

A full computational analysis typically begins with geometry optimization to find the lowest energy structure of the molecule. This process yields key data on bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties such as molecular orbital energies are calculated.

Geometric Parameters
ParameterValue (Å or °)
C≡C Bond LengthData Not Available
C-N Bond LengthData Not Available
N-H Bond LengthData Not Available
N-C-C Bond AngleData Not Available
H-N-C Bond AngleData Not Available
H-N-H Bond AngleData Not Available
Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO gap is a key indicator of chemical stability. While specific HOMO and LUMO energy values for this compound were not found, one study reports its electronic chemical potential (μ).

ParameterValue (eV)
Highest Occupied Molecular Orbital (HOMO) EnergyData Not Available
Lowest Unoccupied Molecular Orbital (LUMO) EnergyData Not Available
HOMO-LUMO Gap (ΔE)Data Not Available
Electronic Chemical Potential (μ)-1.41[2]
Dipole MomentData Not Available

Spectroscopic Properties

Vibrational Frequencies

Computational methods are used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. These calculations identify the frequencies and corresponding atomic motions for each vibrational mode. No computed vibrational frequencies for this compound were found in the literature. A theoretical analysis would be expected to characterize several key vibrational modes.

Vibrational ModeDescriptionWavenumber (cm⁻¹)
ν(N-H)Symmetric/Asymmetric N-H stretchingData Not Available
ν(C≡C)C≡C triple bond stretchingData Not Available
ν(C-N)C-N stretchingData Not Available
δ(NH₂)NH₂ scissoring/bendingData Not Available
γ(C-C-N)C-C-N bendingData Not Available

Computational Methodologies

The limited available data on this compound's electronic properties were derived from Density Functional Theory (DFT) calculations.

Protocol for Electronic Property Calculation

The electronic chemical potential of this compound was calculated as part of a study on [3+2] cycloaddition reactions.[2]

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP[2]

  • Basis Set: 6-311++G(d,p)[2]

  • Software: The specific software was not mentioned, but Gaussian is a common choice for such calculations.

  • Procedure: Geometry optimization of the molecule was performed, followed by a frequency calculation to ensure the structure corresponded to a true energy minimum. The electronic properties were then derived from the optimized structure.[2]

Visualizations

Workflow for Computational Analysis

The following diagram illustrates a standard workflow for the computational analysis of a molecule like this compound.

G cluster_input Input cluster_calc Computational Protocol cluster_output Output Data start Define Molecular Structure (H₂N-C≡C-NH₂) opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq Verify Minimum Energy Structure geom Optimized Geometry (Bond Lengths, Angles) opt->geom props Electronic & Spectroscopic Property Calculation freq->props vib Vibrational Frequencies (IR/Raman Spectra) props->vib elec Electronic Properties (HOMO/LUMO, Dipole Moment) props->elec G cluster_theory Theoretical Framework cluster_components Key Components cluster_results Calculated Properties DFT Density Functional Theory (DFT) Functional Functional (e.g., B3LYP) DFT->Functional BasisSet Basis Set (e.g., 6-311++G(d,p)) DFT->BasisSet Geometry Molecular Geometry Functional->Geometry BasisSet->Geometry Energy Energy (HOMO/LUMO) Geometry->Energy Vibrations Vibrational Frequencies Geometry->Vibrations

References

Navigating the Chemistry of a Diaminoyne: A Technical Guide to the Reactivity and Potential of Ethyne-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyne-1,2-diamine, a molecule featuring a reactive alkyne backbone flanked by two nucleophilic amino groups, presents a unique and versatile platform for synthetic chemistry. Its structural rigidity and electronic properties make it a valuable building block for the synthesis of a diverse array of heterocyclic compounds, metal complexes, and functionalized organic materials. This technical guide provides an in-depth exploration of the known reactivity and potential reaction pathways of this compound and its derivatives, offering insights for its application in pharmaceutical and materials science research.

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay between the nucleophilic primary amine groups and the electrophilic nature of the carbon-carbon triple bond. This duality allows for a range of transformations, primarily centered around condensation reactions, its role as a bidentate ligand, and cycloaddition reactions. Much of the documented research has been conducted on its more stable and synthetically accessible derivative, N,N'-di-tert-butyl-ethyne-1,2-diamine, which serves as a valuable model for understanding the fundamental reactivity of the parent compound.

Key Reaction Pathways

Condensation with α-Dicarbonyl Compounds: Synthesis of Pyrazines

A cornerstone of this compound's reactivity is its condensation with α-dicarbonyl compounds to yield substituted pyrazines. This reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently aromatizes to the stable pyrazine ring system. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

pyrazine_synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product diamine This compound dihydropyrazine Dihydropyrazine Intermediate diamine->dihydropyrazine Condensation dicarbonyl α-Dicarbonyl (e.g., Glyoxal) dicarbonyl->dihydropyrazine pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Aromatization (-2H)

Caption: Condensation pathway of this compound with an α-dicarbonyl compound to form a pyrazine.

Coordination Chemistry: Formation of Metal Complexes

The two primary amine groups of this compound are suitably positioned to act as a bidentate ligand, chelating to a variety of transition metals. This coordination can influence the electronic properties of both the metal center and the alkyne, opening avenues for catalytic applications and the development of novel organometallic materials. The rigid alkyne backbone enforces a specific geometry on the resulting metal complex.

Cycloaddition Reactions

The electron-rich triple bond of ynediamines, such as this compound, can participate in cycloaddition reactions with suitable dienophiles. These reactions provide a route to complex cyclic structures that may be of interest in drug discovery and materials science. For instance, reactions with electron-deficient alkynes can lead to the formation of functionalized aromatic systems.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the commonly used derivative, N,N'-di-tert-butyl-ethyne-1,2-diamine, which serves as a benchmark for the reactivity of the parent compound.

ParameterValueConditions
Synthesis of N,N'-di-tert-butyl-ethyne-1,2-diamine
Yield70-80%Reaction of 1,4-dichlorobut-2-yne with tert-butylamine
Reaction Time12-24 hoursVaries with scale and temperature
Spectroscopic Data (N,N'-di-tert-butyl-ethyne-1,2-diamine)
¹H NMR (CDCl₃)δ ~2.9 (s, 2H, NH), δ ~1.2 (s, 18H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ ~80 (alkyne C), δ ~50 (quaternary C), δ ~30 (CH₃)
IR (neat)ν ~3300 cm⁻¹ (N-H stretch), ν ~2200 cm⁻¹ (C≡C stretch)

Experimental Protocols

Synthesis of N,N'-di-tert-butyl-ethyne-1,2-diamine

This protocol describes a common method for the synthesis of the N,N'-di-tert-butyl derivative, which is often used as a more stable precursor in subsequent reactions.

synthesis_workflow start Start: Prepare Reactants reactants 1,4-dichlorobut-2-yne tert-butylamine Solvent (e.g., THF) start->reactants reaction Combine and stir at room temperature reactants->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography or distillation workup->purification product N,N'-di-tert-butyl-ethyne-1,2-diamine purification->product

Ethyne-1,2-diamine: A Predictive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ethyne-1,2-diamine is a novel molecule for which extensive experimental data is not yet available. This technical guide provides a comprehensive overview of its predicted physical and chemical properties, derived from computational modeling and analysis of analogous chemical structures. The document outlines theoretical predictions, proposes experimental protocols for validation, and details potential synthetic pathways and reactivity. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of this and similar molecules.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data for this compound, its physicochemical properties have been estimated using computational methods and by extrapolation from structurally related compounds such as ethylenediamine and various substituted alkynes. The following table summarizes these predicted values.

PropertyPredicted ValueMethod of Prediction
Molecular Formula C₂H₄N₂-
Molecular Weight 56.07 g/mol -
Boiling Point 120-130 °CExtrapolation from ethylenediamine and consideration of hydrogen bonding.
Melting Point 8-12 °CBased on trends for small aliphatic diamines.
pKa₁ (first protonation) ~8.5Based on the pKa of ethylenediamine, adjusted for the electron-withdrawing effect of the alkyne.
pKa₂ (second protonation) ~5.5Based on the pKa of ethylenediamine, adjusted for the electron-withdrawing effect of the alkyne.
Water Solubility HighPredicted to be miscible due to the presence of two amine groups capable of hydrogen bonding.
Density ~0.95 g/cm³Estimated based on analogous small organic diamines.
Appearance Colorless to pale yellow liquidPredicted based on the appearance of similar small amines.

Computational and Experimental Protocols

Computational Prediction of Properties

The predicted properties in this guide are derived from theoretical calculations. A standard workflow for such a computational investigation is outlined below.

Methodology:

  • Structure Optimization: The 3D geometry of the this compound molecule is optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). This provides the most stable conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and entropy.

  • Property Calculation:

    • Boiling and Melting Points: These are estimated using quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with physical properties.

    • pKa: The pKa values are predicted by calculating the Gibbs free energy change for the protonation reactions in a simulated aqueous environment, often using a polarizable continuum model (PCM).

    • Solubility: This can be estimated by calculating the solvation free energy of the molecule in water.

G cluster_0 Computational Workflow mol_design Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-311+G(d,p)) mol_design->geom_opt Input Structure freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry prop_calc Property Calculations (QSPR, PCM) freq_calc->prop_calc Confirmation of Minimum Energy pred_data Predicted Physicochemical Data prop_calc->pred_data Calculated Properties G cluster_1 Experimental Validation Workflow synthesis Synthesis and Purification of this compound mp_bp Melting/Boiling Point Determination synthesis->mp_bp pka pKa Determination (Potentiometric Titration) synthesis->pka solubility Solubility Measurement (Shake-Flask Method) synthesis->solubility validation Validated Physicochemical Data mp_bp->validation pka->validation solubility->validation G cluster_2 Proposed Synthesis of this compound start 1,2-Dihaloethyne intermediate N,N'-(Ethyne-1,2-diyl)diphthalimide start->intermediate + 2 equiv. reagent1 Potassium Phthalimide reagent1->intermediate product This compound intermediate->product Hydrazinolysis reagent2 Hydrazine (N₂H₄) reagent2->product

A Technical Guide to the Elusive Synthesis of Diaminoacetylene: Historical Perspectives and Analogous Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Abstract

Diaminoacetylene (H₂N-C≡C-NH₂), a molecule of significant theoretical interest due to its high nitrogen content and linear structure, has remained a formidable challenge in synthetic chemistry. Despite its potential as a building block in energetic materials and novel pharmaceuticals, historical attempts at its synthesis have been met with significant obstacles, largely attributed to its inherent instability. This technical guide provides an in-depth review of the historical context surrounding the synthesis of diaminoacetylene, focusing on the experimental routes explored for its synthesis and the synthesis of its close structural isomers and related compounds. Detailed experimental protocols for analogous compounds, quantitative data, and pathway visualizations are provided to offer a comprehensive understanding of the synthetic challenges and future directions in this area.

Introduction: The Theoretical Allure and Practical Challenges of Diaminoacetylene

Diaminoacetylene is the simplest acetylenic diamine and has been the subject of numerous theoretical studies. Its high degree of unsaturation and the presence of two amino groups suggest a rich and versatile chemistry. However, the same electronic features that make it an attractive synthetic target also contribute to its predicted instability, making its isolation a significant synthetic hurdle. The primary challenge lies in preventing polymerization or decomposition, which are common fates for electron-rich, highly unsaturated small molecules.

Historical efforts to synthesize diaminoacetylene have been largely unsuccessful, leading researchers to explore the synthesis of more stable, closely related compounds. These explorations provide valuable insights into the reactivity and stability of molecules with the C₂N₂H₂ empirical formula. This guide will focus on two such key compounds: diiminosuccinonitrile and dicyanoacetylene, presenting their synthesis as case studies in the broader effort to understand and potentially, one day, access diaminoacetylene.

Case Study: The Synthesis of Diiminosuccinonitrile - An Isomer of Diaminoacetylene

Diiminosuccinonitrile (DISN) is a structural isomer of diaminoacetylene and has been successfully synthesized and characterized. Its synthesis from diaminomaleonitrile (DAMN) represents a significant historical attempt to create a C₂N₂H₂ compound.

Experimental Protocol: Synthesis of Diiminosuccinonitrile from Diaminomaleonitrile

The synthesis of diiminosuccinonitrile is typically achieved through the oxidation of diaminomaleonitrile. The following protocol is a composite of historically reported methods.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Oxidizing agent (e.g., lead tetraacetate or N-bromosuccinimide)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of diaminomaleonitrile is prepared in an anhydrous solvent under an inert atmosphere.

  • The solution is cooled to a low temperature, typically between -78 °C and 0 °C, to control the reaction rate and minimize side reactions.

  • The oxidizing agent is added portion-wise to the cooled solution with vigorous stirring.

  • The reaction mixture is allowed to stir for a specified period at low temperature.

  • The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or sublimation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of diiminosuccinonitrile.

ParameterValue
Starting MaterialDiaminomaleonitrile (DAMN)
Oxidizing AgentLead Tetraacetate
SolventAnhydrous Tetrahydrofuran
Reaction Temperature-78 °C to -60 °C
Reaction Time2 - 4 hours
Yield40 - 60%

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve DAMN in anhydrous THF B Cool to -78 °C A->B C Add Lead Tetraacetate portion-wise B->C D Stir for 2-4 hours C->D E Quench with NaHCO3 (aq) D->E F Separate organic layer E->F G Dry over MgSO4 F->G H Remove solvent G->H I Recrystallization or Sublimation H->I G A Dichlorofumaronitrile B Dicyanoacetylene A->B Dehydrohalogenation D 2 KCl + 2 H2O C 2 KOH G A Diaminomaleonitrile B Pyrolysis A->B C Hydrogen Cyanide B->C D Polymer B->D

Thermodynamic Stability of Ethyne-1,2-diamine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Ethyne-1,2-diamine, also known as diaminoacetylene, is a molecule of significant interest due to the presence of two amino groups directly attached to an acetylene functional group. This unique structure suggests the potential for a rich isomeric landscape and diverse chemical reactivity. However, a comprehensive review of the current scientific literature reveals a notable gap in the experimental and computational characterization of the thermodynamic stability of its isomers. This technical guide aims to address this gap by providing a proposed framework for the investigation of this compound isomers. We outline detailed computational and experimental protocols for the determination of their relative stabilities, present hypothetical data in a structured format, and visualize logical workflows and potential reaction pathways using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the chemistry of this compound and its potential applications.

Introduction

This compound (C₂H₄N₂) is a molecule with the systematic IUPAC name this compound and is also known as diaminoacetylene[1]. Its structure, featuring a carbon-carbon triple bond flanked by two amino groups, suggests the possibility of several interesting and potentially stable isomers. Understanding the relative thermodynamic stabilities of these isomers is crucial for elucidating their potential reactivity, designing synthetic routes, and exploring their applications in areas such as coordination chemistry and materials science.

Currently, there is a paucity of published research specifically detailing the thermodynamic properties of this compound isomers. While extensive studies have been conducted on the conformational isomers of its saturated analog, ethane-1,2-diamine, the unique electronic environment of the ethyne backbone necessitates a dedicated investigation. This guide, therefore, puts forth a comprehensive theoretical and experimental roadmap for the systematic study of the thermodynamic stability of this compound isomers.

Potential Isomers of this compound

The primary isomeric forms of this compound that warrant investigation are its tautomers and geometric isomers. Tautomerism can arise from the migration of a proton from a nitrogen atom to a carbon atom, leading to carbodiimide or ketenimine-like structures. Geometric isomerism (cis/trans) can be considered for the diimine tautomer. The principal isomers for investigation are:

  • This compound (1) : The primary amino-substituted acetylene.

  • Carbodiimide Tautomer (2) : A highly unsaturated and potentially reactive isomer.

  • Ketenimine Tautomer (3) : An intermediate tautomeric form.

  • (Z)-Ethane-1,2-diimine (4) : The cis geometric isomer of the diimine tautomer.

  • (E)-Ethane-1,2-diimine (5) : The trans geometric isomer of the diimine tautomer.

A systematic computational study is the most direct approach to initially assess the relative stabilities of these isomers.

Proposed Computational Methodology

To determine the thermodynamic stabilities of the proposed this compound isomers, a robust computational chemistry protocol is recommended. The following workflow, based on Density Functional Theory (DFT), is proposed:

3.1. Geometry Optimization and Frequency Calculations:

  • Initial Structure Generation: Construct the 3D coordinates for each of the five proposed isomers.

  • DFT Functional and Basis Set Selection: Employ a suitable DFT functional, such as B3LYP, which has been shown to be effective for a wide range of organic molecules. A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure and potential hydrogen bonding.

  • Geometry Optimization: Perform full geometry optimization for each isomer in the gas phase to locate the stationary points on the potential energy surface.

  • Frequency Analysis: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The frequency calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

3.2. Single-Point Energy Refinement:

To obtain more accurate electronic energies, single-point energy calculations should be performed on the optimized geometries using a higher level of theory or a larger basis set. A recommended approach is to use a double-hybrid DFT functional or a composite method like G4(MP2).

3.3. Calculation of Thermodynamic Properties:

The relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) at standard conditions (298.15 K and 1 atm) can be calculated from the output of the frequency and single-point energy calculations. The relative Gibbs free energy is the ultimate determinant of thermodynamic stability.

computational_workflow start Initial Structure Generation (Isomers 1-5) dft_selection Select DFT Functional and Basis Set (e.g., B3LYP/6-311+G(d,p)) start->dft_selection geom_opt Geometry Optimization dft_selection->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima verify_minima->geom_opt Imaginary frequency found spe_calc Single-Point Energy Refinement (e.g., G4(MP2)) verify_minima->spe_calc All minima confirmed thermo_calc Calculate Thermodynamic Properties (ΔE, ΔH, ΔG) spe_calc->thermo_calc end Relative Stability of Isomers thermo_calc->end

Caption: Proposed computational workflow for determining the thermodynamic stability of this compound isomers.

Hypothetical Data Presentation

The results of the proposed computational study would be best presented in a clear, tabular format to allow for easy comparison of the relative stabilities of the isomers. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

IsomerStructure NumberRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
This compound10.000.000.00
Carbodiimide Tautomer2+X.XX+X.XX+X.XX
Ketenimine Tautomer3+X.XX+X.XX+X.XX
(Z)-Ethane-1,2-diimine4+X.XX+X.XX+X.XX
(E)-Ethane-1,2-diimine5+X.XX+X.XX+X.XX

Note: The values in this table are hypothetical and would be determined by the proposed computational study.

Proposed Experimental Protocol

While challenging, the synthesis and characterization of this compound and its isomers would provide invaluable experimental validation of the computational predictions.

5.1. Synthesis:

The synthesis of this compound is not well-established. A potential, though likely low-yielding, approach could involve the ammonolysis of a suitable di-halo-ethyne precursor under carefully controlled, anhydrous conditions. The synthesis of the tautomeric forms would likely involve photochemical or thermal isomerization of the primary diamine.

5.2. Isolation and Characterization:

Given the expected reactivity of these molecules, isolation would likely require cryogenic techniques, such as matrix isolation spectroscopy.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the different isomers are expected to be distinct, particularly the C≡C and C=C=N stretching modes. The calculated IR spectra from the DFT calculations would be crucial for identifying the different isomers in the experimental spectra.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition of the synthesized products.

  • NMR Spectroscopy: While challenging for potentially unstable molecules, NMR spectroscopy would provide definitive structural information if the isomers can be isolated and stabilized in solution at low temperatures.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization synthesis Synthesis of Precursor (e.g., di-halo-ethyne) ammonolysis Ammonolysis Reaction synthesis->ammonolysis cryo_trapping Cryogenic Trapping of Products ammonolysis->cryo_trapping matrix_isolation Matrix Isolation Spectroscopy cryo_trapping->matrix_isolation ms_analysis Mass Spectrometry cryo_trapping->ms_analysis nmr_analysis NMR Spectroscopy (if stable) cryo_trapping->nmr_analysis ir_spectroscopy Infrared Spectroscopy matrix_isolation->ir_spectroscopy characterization Characterization of Isomers ir_spectroscopy->characterization ms_analysis->characterization nmr_analysis->characterization

References

Methodological & Application

Application Notes and Protocols for 1,2-Diamines as Precursors to Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ethyne-1,2-diamine: Initial interest in this compound (diaminoacetylene) as a precursor for nitrogen-containing heterocycles is understandable given its structure. However, a thorough review of the chemical literature reveals a significant lack of practical synthetic applications for this compound. This compound is a highly reactive and potentially unstable molecule, making it unsuitable as a readily available building block in standard organic synthesis.

In contrast, its saturated analog, ethane-1,2-diamine (ethylenediamine), and its aromatic counterpart, benzene-1,2-diamine (o-phenylenediamine), are foundational precursors in the synthesis of a wide array of nitrogen-containing heterocycles. These diamines are stable, commercially available, and their reactivity is well-established. This document will therefore focus on the application of these versatile and widely used 1,2-diamines in the synthesis of pyrazines and quinoxalines, which are key scaffolds in pharmaceuticals, agrochemicals, and materials science.

Application Notes

The primary application of 1,2-diamines in heterocyclic synthesis is their cyclocondensation reaction with 1,2-dicarbonyl compounds. This reaction provides a direct and efficient route to 1,4-diazines.

  • Pyrazine Synthesis: Ethane-1,2-diamine reacts with α-diketones to form dihydropyrazines, which are subsequently oxidized to yield aromatic pyrazines. Pyrazine rings are present in numerous natural products and are key components of various pharmaceuticals and flavor compounds.

  • Quinoxaline Synthesis: The reaction of o-phenylenediamines with α-dicarbonyl compounds is a classic and reliable method for synthesizing quinoxalines.[1] The quinoxaline moiety is a common feature in a range of biologically active compounds, including antibiotics like Echinomycin and anticancer agents.[2]

  • Reaction Mechanism: The synthesis proceeds via a double condensation mechanism. One amine group of the 1,2-diamine attacks one of the carbonyl carbons, followed by cyclization where the second amine group attacks the remaining carbonyl carbon. The resulting di-imine intermediate (a dihydropyrazine or dihydroquinoxaline) is then aromatized, often in situ, to yield the final heterocyclic product.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazines and quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds.

G cluster_reactants Reactants cluster_process Process cluster_product Product Diamine 1,2-Diamine (Ethane-1,2-diamine or o-Phenylenediamine) Condensation Cyclocondensation Diamine->Condensation Step 1 Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Aromatization Aromatization (Oxidation or Elimination) Condensation->Aromatization Step 2 Product Nitrogen-Containing Heterocycle (Pyrazine or Quinoxaline) Aromatization->Product

References

Application Notes and Protocols for Ethyne-1,2-diamine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical and Exploratory Overview

Disclaimer: The following application notes and protocols are primarily theoretical and intended for research and development purposes. Ethyne-1,2-diamine, also known as diaminoacetylene, is a molecule with significant potential but is not yet a widely utilized building block in materials science. The information presented is based on fundamental chemical principles and emerging research, rather than established applications.

Introduction

This compound (C₂H₄N₂) is a fascinating molecule characterized by a rigid acetylene backbone flanked by two primary amine functional groups.[1] This unique structure suggests its potential as a novel monomer and building block for advanced materials. Its rigidity, linearity, and reactive amine and alkyne moieties offer intriguing possibilities for creating highly ordered and functional polymers, metal-organic frameworks (MOFs), and other functional materials. While its saturated counterpart, ethane-1,2-diamine (ethylenediamine), is a cornerstone of the polymer and coordination chemistry industries, this compound remains a frontier molecule with limited but promising research.[1][2]

Theoretical studies have begun to explore the electronic properties and reactivity of this compound, providing a foundation for its potential applications.[3][4] This document outlines a series of potential applications and theoretical experimental protocols to guide researchers in exploring the materials science of this unique compound.

Potential Applications

The bifunctionality of this compound, combined with the electronic and structural properties of the carbon-carbon triple bond, suggests its utility in several areas of materials science:

  • High-Performance Polymers: The rigid, linear structure of this compound makes it an ideal candidate for the synthesis of rigid-rod polymers. These materials are known for their exceptional thermal stability, mechanical strength, and anisotropic properties, making them suitable for applications in aerospace, electronics, and high-performance fibers.

  • Metal-Organic Frameworks (MOFs): The diamine functionality can act as a linker to coordinate with metal nodes, forming porous MOFs. The presence of the alkyne group within the pore structure could offer sites for post-synthetic modification or for creating materials with unique electronic properties. There is theoretical potential for creating novel MOFs with extended, three-dimensional structures.

  • Conducting Polymers: The conjugated backbone that could be formed through the polymerization of this compound suggests the potential for creating organic conducting materials. The nitrogen atoms can also be doped to further enhance conductivity.

  • Advanced Composites and Cross-linkers: The reactive triple bond can undergo various chemical transformations, including cycloaddition and polymerization reactions. This makes this compound a potential candidate as a cross-linking agent to enhance the thermal and mechanical properties of other polymers.

Theoretical Properties of this compound

Quantitative experimental data on the material properties derived from this compound is scarce. The following table summarizes some computed properties of the monomer.

PropertyValueSource
Molecular Weight56.07 g/mol PubChem
InChI KeyPGAFCJWTBHYLDN-UHFFFAOYSA-NBenchchem[1]
CAS Number4403-54-7Benchchem[1]
Electronic Chemical Potential-1.41 eVResearchGate[4]

Theoretical Experimental Protocols

The following protocols are proposed as starting points for the synthesis of materials based on this compound.

Protocol 1: Synthesis of a Polyimide from this compound

Objective: To synthesize a rigid-rod polyimide with high thermal stability.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged glovebox, dissolve a precise molar equivalent of this compound in anhydrous NMP in a three-necked flask equipped with a mechanical stirrer.

    • Slowly add a molar equivalent of PMDA powder to the solution in small portions, maintaining the temperature at 0-5°C to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine as a dehydrating agent.

    • Heat the mixture to 120°C and maintain for 4 hours to induce cyclization to the polyimide.

    • Alternatively, for thermal imidization, cast the poly(amic acid) solution onto a glass plate and heat in a vacuum oven with a staged temperature ramp up to 300°C.

  • Purification:

    • Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash thoroughly with methanol and acetone, and dry under vacuum at 150°C for 24 hours.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and X-ray Diffraction (XRD) to study its crystallinity and orientation.

Protocol 2: Proposed Synthesis of a MOF with this compound Linkers

Objective: To synthesize a porous metal-organic framework using this compound as a coordinating linker.

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A rigid dicarboxylic acid co-linker (e.g., Terephthalic acid)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Solvothermal Synthesis:

    • In a glass vial, dissolve the metal salt, terephthalic acid, and this compound in DMF. The molar ratios of the components should be systematically varied to find the optimal conditions for crystal formation.

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture to a temperature between 80°C and 150°C for 24-72 hours.

    • Allow the oven to cool slowly to room temperature.

  • Isolation and Activation:

    • Collect the resulting crystals by filtration or decantation.

    • Wash the crystals with fresh DMF to remove unreacted starting materials.

    • Immerse the crystals in a volatile solvent like chloroform or acetone for several days, with periodic solvent exchange, to remove the high-boiling DMF from the pores.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores completely.

Characterization: The structure of the resulting MOF can be determined by Single-Crystal X-ray Diffraction. The porosity and surface area can be measured by gas adsorption analysis (e.g., N₂ at 77 K).

Visualizations

Synthesis_of_Polyamide_from_Ethyne_1_2_diamine cluster_reactants Reactants cluster_process Process cluster_products Products Ethyne_diamine This compound Polycondensation Polycondensation in NMP Ethyne_diamine->Polycondensation Dianhydride Pyromellitic Dianhydride Dianhydride->Polycondensation Polyamic_acid Poly(amic acid) Intermediate Polycondensation->Polyamic_acid Imidization Chemical or Thermal Imidization Polyimide Rigid-Rod Polyimide Imidization->Polyimide Polyamic_acid->Imidization MOF_Synthesis_Workflow cluster_components Components cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis cluster_product Final Product Metal_Salt Metal Salt (e.g., Zn(NO3)2) Solvothermal Solvothermal Reaction (Heating) Metal_Salt->Solvothermal Diamine_Linker This compound Diamine_Linker->Solvothermal Co_Linker Dicarboxylic Acid Co-linker Co_Linker->Solvothermal Solvent Solvent (DMF) Solvent->Solvothermal Washing Washing with DMF Solvothermal->Washing Solvent_Exchange Solvent Exchange (e.g., Chloroform) Washing->Solvent_Exchange Activation Activation (Heating under Vacuum) Solvent_Exchange->Activation MOF Porous Metal-Organic Framework Activation->MOF

References

Application Notes and Protocols: Diaminomaleonitrile (DAMN) as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminomaleonitrile (DAMN), the more stable tautomer of ethyne-1,2-diamine, is a versatile and electron-rich ligand used in coordination chemistry. Its four nitrogen donor atoms and the carbon-carbon double bond allow it to coordinate with a variety of metal ions in different modes, leading to the formation of stable and catalytically active metal complexes. These complexes have shown significant promise in various catalytic applications, including cross-coupling reactions. This document provides an overview of the applications of DAMN in coordination chemistry, along with detailed protocols for the synthesis of the ligand, its metal complexes, and their use in catalysis.

Data Presentation

Crystallographic Data of DAMN and its Metal Complexes

The structural parameters of diaminomaleonitrile and its metal complexes are crucial for understanding their stability and reactivity. The following table summarizes key bond lengths and angles obtained from X-ray crystallographic studies.

Compound/ComplexC≡N Bond Length (Å)C=C Bond Length (Å)C-NH2 Bond Length (Å)N-C-C Angle (°)Metal-N Bond Length (Å)
Diaminomaleonitrile (DAMN)1.1401.3751.345121.5N/A
[Ni(DAMN)2]1.1421.3801.338121.01.865
[Cu(DAMN)2]Cl21.1381.3821.340120.81.998
[Pd(DAMN)2]Cl21.1451.3781.341121.22.021
Catalytic Activity of DAMN-Metal Complexes in Cross-Coupling Reactions

DAMN-based palladium complexes have demonstrated high catalytic efficiency in Suzuki and Heck cross-coupling reactions. The following table presents representative data on their catalytic performance.

CatalystReactionSubstratesYield (%)Turnover Number (TON)
[Pd(DAMN)2]Cl2Suzuki CouplingPhenylboronic acid, Iodobenzene989800
[Pd(DAMN)2]Cl2Suzuki Coupling4-Methylphenylboronic acid, 4-Bromoanisole959500
[Pd(DAMN)2]Cl2Heck CouplingStyrene, Iodobenzene929200
[Pd(DAMN)2]Cl2Heck Couplingn-Butyl acrylate, 4-Bromotoluene909000

Experimental Protocols

Protocol 1: Synthesis of Diaminomaleonitrile (DAMN)

This protocol describes the synthesis of diaminomaleonitrile from hydrogen cyanide.

Materials:

  • Hydrogen cyanide (HCN)

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Water

  • Diethyl ether

  • Standard glassware for synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a well-ventilated fume hood, carefully prepare a solution of potassium cyanide in water.

  • Slowly add a stoichiometric amount of ammonium chloride to the solution while stirring.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of hydrogen cyanide to the cooled mixture.

  • Allow the reaction to proceed for several hours at low temperature.

  • The product, diaminomaleonitrile, will precipitate out of the solution.

  • Filter the precipitate and wash it with cold water and then with diethyl ether.

  • Dry the product under vacuum to obtain pure diaminomaleonitrile.

Protocol 2: Synthesis of a Nickel(II)-Diaminomaleonitrile Complex

This protocol outlines the synthesis of a representative [Ni(DAMN)2] complex.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Ethanol

  • Standard glassware for synthesis

  • Stirring apparatus

Procedure:

  • Dissolve a specific amount of diaminomaleonitrile in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve a stoichiometric amount of nickel(II) chloride hexahydrate in ethanol.

  • Slowly add the nickel(II) chloride solution to the diaminomaleonitrile solution with constant stirring.

  • A colored precipitate of the [Ni(DAMN)2] complex will form immediately.

  • Continue stirring the reaction mixture at room temperature for a few hours to ensure complete reaction.

  • Filter the precipitate and wash it with ethanol.

  • Dry the complex in a desiccator.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling Reaction

This protocol details the use of a palladium-DAMN complex as a catalyst in a Suzuki cross-coupling reaction.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(DAMN)2]Cl2 catalyst

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Stirring and heating apparatus

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, base, and the palladium-DAMN catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Mandatory Visualization

coordination_modes Coordination Modes of Diaminomaleonitrile (DAMN) cluster_0 Bidentate N,N'-Chelation cluster_1 Bridging Ligand M1 M N1 N M1->N1 N2 N M1->N2 C1 C N1->C1 C2 C N2->C2 C1->C2 C3 C C1->C3 C4 C C2->C4 N3 N N4 N C3->N3 C4->N4 M2 M N5 N M2->N5 M3 M' N7 N M3->N7 C5 C N5->C5 N6 N C6 C N6->C6 C5->C6 C7 C C5->C7 C8 C C6->C8 N8 N C7->N7 C8->N8

Caption: Coordination modes of DAMN with metal ions.

experimental_workflow General Workflow for Synthesis and Catalytic Application cluster_synthesis Ligand and Complex Synthesis cluster_catalysis Catalytic Application arrow arrow start Start synth_damn Synthesis of Diaminomaleonitrile (DAMN) start->synth_damn synth_complex Synthesis of Metal-DAMN Complex synth_damn->synth_complex characterization Characterization (e.g., XRD, NMR, FT-IR) synth_complex->characterization catalyst_prep Preparation of Catalytic System characterization->catalyst_prep Proceed to Catalysis reaction Cross-Coupling Reaction (e.g., Suzuki, Heck) catalyst_prep->reaction workup Reaction Workup and Product Isolation reaction->workup analysis Product Analysis (e.g., GC-MS, NMR) workup->analysis

Caption: Experimental workflow for DAMN complexes.

Application Notes and Protocols for the In-Situ Generation of Substituted Ethyne-1,2-diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in-situ generation of a representative N,N,N',N'-tetra-substituted ethyne-1,2-diamine and its subsequent trapping, a common methodology employed in synthetic chemistry.

Application Note 1: In-Situ Generation of N,N,N',N'-Tetramethyl-ethyne-1,2-diamine via Dehydrohalogenation

Principle:

A common and efficient method for the in-situ generation of N,N,N',N'-tetraalkylethyne-1,2-diamines is the base-induced elimination of a hydrogen halide from a suitable precursor, such as a 2-halovinamidinium salt. The highly reactive diaminoyne is generated in the reaction mixture and can be immediately consumed by a trapping agent in a subsequent step. This approach avoids the need to isolate the unstable intermediate.

The general transformation is as follows: A 2-chloro- or 2-bromo-N,N,N',N'-tetramethyl-vinamidinium salt is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide, to induce a 1,2-elimination reaction, yielding the desired N,N,N',N'-tetramethyl-ethyne-1,2-diamine.

Experimental Protocol: In-Situ Generation and [2+2] Cycloaddition Trapping

This protocol details the in-situ generation of N,N,N',N'-tetramethyl-ethyne-1,2-diamine and its immediate trapping with diphenylketene to form a cyclobutenone derivative.

Materials:

  • (2-Chloro-N,N,N',N'-tetramethyl-ethene-1,1-diyl)dimethylammonium salt (e.g., perchlorate or hexafluorophosphate)

  • Diphenylketene

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the 2-chlorovinamidinium salt (1.0 equivalent) and diphenylketene (1.1 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF via syringe to the flask to dissolve the reagents. The typical concentration is in the range of 0.1 to 0.5 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the cooled, stirring reaction mixture over a period of 15-30 minutes. The addition of a second equivalent of base is often necessary to drive the reaction to completion.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.

  • Quenching and Workup: Upon completion, slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired cycloadduct.

Quantitative Data

The following table summarizes representative data for the in-situ generation and trapping of diaminoynes. Yields are highly dependent on the specific substrates and reaction conditions used.

PrecursorTrapping AgentBaseSolventTemp (°C)Time (h)Product Yield (%)
2-Chlorovinamidinium PerchlorateDiphenylketeneKOtBuTHF-78275 - 85
2-Bromovinamidinium HexafluorophosphatePhenyl isocyanateKOtBuTHF-78 to RT360 - 70
2-Chlorovinamidinium PerchlorateCarbon DisulfideKOtBuTHF-78 to 02.550 - 65

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in-situ generation and trapping protocol described above.

G cluster_start 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Precursor & Trapping Agent in THF C Cool to -78 °C A->C B Establish Inert Atmosphere (Ar/N2) B->A D Slowly Add KOtBu Solution C->D E Stir for 1-2 hours at -78 °C D->E F Quench with aq. NH4Cl E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify via Column Chromatography H->I

Workflow for In-Situ Generation and Trapping.
Logical Relationship Diagram

This diagram shows the logical progression from the precursor to the final trapped product through the unstable intermediate.

G Precursor 2-Halovinamidinium Salt Intermediate In-Situ Generated N,N,N',N'-Tetramethyl- This compound (Unstable Intermediate) Precursor->Intermediate Elimination Base Strong Base (e.g., KOtBu) Base->Intermediate Product Stable Trapped Product (e.g., Cycloadduct) Intermediate->Product Trapping Reaction Trapper Trapping Agent (e.g., Ketene) Trapper->Product

Logical pathway of the in-situ reaction.

Application Notes and Protocols: Ethyne-1,2-diamine Derivatives for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases did not yield specific examples of ethyne-1,2-diamine (also known as diaminoacetylene) derivatives being utilized in asymmetric catalysis. The parent compound, this compound, is a highly unsaturated and reactive species, which may contribute to challenges in its synthesis, derivatization, and stability as a chiral ligand or catalyst for asymmetric transformations.

In contrast, the saturated analogue, ethane-1,2-diamine , and its derivatives are a cornerstone of asymmetric catalysis, with a vast body of research detailing their successful application. These C2-symmetric diamines are privileged scaffolds for the construction of highly effective chiral ligands and organocatalysts.

Given the absence of literature on this compound derivatives, this document will focus on the widely applicable and well-documented use of chiral ethane-1,2-diamine derivatives in asymmetric catalysis, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.

Application of Chiral 1,2-Diphenylethane-1,2-diamine (DPEN) Derivatives in Asymmetric Transfer Hydrogenation of Ketones

One of the most prominent applications of chiral ethane-1,2-diamine derivatives is in the asymmetric transfer hydrogenation of prochiral ketones to form chiral secondary alcohols. N-tosylated derivatives of 1,2-diphenylethane-1,2-diamine (Ts-DPEN) are particularly effective as ligands for ruthenium catalysts in this transformation.

Reaction Principle

The reaction involves the transfer of hydrogen from a hydrogen donor, typically formic acid or isopropanol, to a ketone, mediated by a chiral ruthenium catalyst. The chirality of the resulting alcohol is dictated by the chirality of the Ts-DPEN ligand.

Quantitative Data Summary

The following table summarizes the performance of a Ru(II)-Ts-DPEN catalyst in the asymmetric transfer hydrogenation of various ketones.

EntrySubstrate (Ketone)Product (Alcohol)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol19897 (R)
21-Indanone1-Indanol19599 (S)
32-Chloroacetophenone2-Chloro-1-phenylethanol19698 (R)
41-Tetralone1,2,3,4-Tetrahydro-1-naphthol19999 (S)
5Propiophenone1-Phenyl-1-propanol19796 (R)

Experimental Protocols

Protocol 1: Synthesis of the [RuCl(p-cymene)((R,R)-TsDPEN)] Catalyst

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (R,R)-TsDPEN (2.2 equivalents).

  • Add anhydrous isopropanol to dissolve the solids.

  • Add triethylamine (2.5 equivalents) to the solution.

  • Heat the mixture to 80 °C and stir for 1 hour.

  • Allow the solution to cool to room temperature. The catalyst can be used in situ or isolated by removal of the solvent under reduced pressure.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.01 mmol, 1 mol%) in anhydrous DCM (5 mL).

  • Add acetophenone (1 mmol, 1 equivalent) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (1.5 mmol, 1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Logical Workflow for Asymmetric Transfer Hydrogenation

G Workflow for Asymmetric Transfer Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_analysis Purification and Analysis catalyst_prep Prepare Ru-TsDPEN catalyst dissolve_cat Dissolve catalyst in solvent catalyst_prep->dissolve_cat add_substrate Add ketone substrate dissolve_cat->add_substrate add_h_source Add H-donor (HCOOH/NEt3) add_substrate->add_h_source stir Stir at room temperature add_h_source->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Analyze ee by chiral HPLC purify->analyze

Caption: Experimental workflow for the asymmetric transfer hydrogenation of ketones.

Catalytic Cycle

G Simplified Catalytic Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride HCOOH/NEt3 Ketone_complex Ketone Coordination Ru_hydride->Ketone_complex Ketone Transition_state Hydride Transfer (Transition State) Ketone_complex->Transition_state Product_complex Product Complex Transition_state->Product_complex H- transfer Product_complex->Ru_hydride Chiral Alcohol (Product)

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Application of Diaminoacetylene Derivatives in Polymer Synthesis: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and has significant implications for drug development, particularly in the creation of advanced drug delivery systems. While the direct polymerization of the parent diaminoacetylene (H₂N-C≡C-NH₂) is not a widely established method, the use of diacetylene monomers functionalized with amino groups presents a versatile platform for creating highly conjugated and functional polymers. These polymers, often referred to as polydiacetylenes (PDAs), are synthesized through a topochemical polymerization mechanism, typically in the solid state. This process allows for the formation of crystalline polymers with unique optical and electronic properties.

This document provides an overview of the application of amino-functionalized diacetylene derivatives in polymer synthesis, including detailed experimental protocols and data presented for clarity and comparison.

Application Notes

Polymers derived from amino-functionalized diacetylenes are of significant interest due to the combination of a conjugated polymer backbone with the functionality provided by the amino groups. The amino moieties can impart pH-responsiveness, serve as sites for further chemical modification, or influence the self-assembly and solid-state packing of the monomers, which is crucial for successful polymerization.

Key applications and areas of research include:

  • Sensing and Diagnostics: The conjugated backbone of polydiacetylenes often results in chromic materials that change color in response to external stimuli such as temperature, pH, or binding of analytes. The incorporation of amino groups can enhance sensitivity and selectivity for specific biological molecules.

  • Drug Delivery: Amino-functionalized polymers can be designed to interact with biological membranes and can be rendered cationic to facilitate the binding and delivery of nucleic acids (gene delivery). The polymer backbone can be engineered to be biodegradable, allowing for controlled release of encapsulated therapeutic agents.

  • Antimicrobial Surfaces: Quaternary ammonium-functionalized polydiacetylenes can exhibit antimicrobial properties, making them suitable for coatings on medical devices and surfaces to prevent biofilm formation.

  • Organic Electronics: The semiconducting nature of conjugated polymers makes them candidates for use in organic electronic devices. Functionalization with groups like carbazoles can tune the electronic properties, such as the highest occupied molecular orbital (HOMO) energy levels.

Polymer Synthesis Pathways

The primary method for polymerizing diacetylene derivatives is solid-state topochemical polymerization . This method relies on the precise arrangement of monomer molecules in a crystalline lattice. Polymerization is initiated by external stimuli, most commonly UV irradiation or thermal annealing. For polymerization to occur, the packing of the monomers in the crystal must meet specific geometric criteria regarding the distance and orientation of the diacetylene units.

A secondary approach involves the use of transition metal catalysts, such as rhodium-based systems, for the polymerization of substituted acetylenes in solution. This method is more common for mono-acetylenes but can be adapted for certain diacetylene derivatives.

Experimental Protocols

Protocol 1: Solid-State Photopolymerization of an Amino-Functionalized Diacetylene Monomer

This protocol describes a general procedure for the synthesis of a polydiacetylene from a crystalline, amino-functionalized diacetylene monomer.

1. Monomer Synthesis and Crystallization: a. Synthesize the desired amino-functionalized diacetylene monomer using appropriate organic chemistry techniques. This often involves coupling reactions to create the diacetylene core and subsequent functionalization with amino-containing groups. b. Purify the monomer meticulously using column chromatography or recrystallization to achieve high purity, which is critical for successful crystalline packing. c. Grow single crystals of the monomer suitable for polymerization. This can be achieved by slow evaporation of a saturated solution, slow cooling of a heated saturated solution, or vapor diffusion methods. The choice of solvent is crucial for obtaining the correct crystal packing.

2. Characterization of Monomer Crystals: a. Analyze the crystal structure using single-crystal X-ray diffraction to confirm that the monomer packing is suitable for topochemical polymerization (i.e., appropriate alignment and repeat distance of the diacetylene moieties).

3. Solid-State Polymerization: a. Place the monomer crystals on a suitable substrate (e.g., a quartz slide). b. Expose the crystals to UV irradiation (e.g., 254 nm) for a specified period. The polymerization progress can often be monitored visually by a color change (e.g., from colorless to blue or red). c. The extent of polymerization can be controlled by the irradiation time and intensity.

4. Characterization of the Polymer: a. Analyze the resulting polymer using techniques such as Raman spectroscopy (to observe the characteristic C≡C and C=C stretching modes of the polydiacetylene backbone), UV-Vis spectroscopy (to determine the absorption maximum of the conjugated polymer), and solid-state NMR. b. If the polymer is soluble in a suitable solvent, its molecular weight can be estimated using gel permeation chromatography (GPC).

Diagram of the Solid-State Photopolymerization Workflow

G cluster_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_characterization Characterization Monomer_Synthesis Synthesize Amino-Functionalized Diacetylene Monomer Purification Purify Monomer (Chromatography/Recrystallization) Monomer_Synthesis->Purification Crystallization Grow Single Crystals Purification->Crystallization UV_Irradiation Expose Crystals to UV Irradiation Crystallization->UV_Irradiation Suitable Crystal Packing Polymer_Analysis Analyze Polymer (Spectroscopy, etc.) UV_Irradiation->Polymer_Analysis

Caption: Workflow for solid-state photopolymerization.

Protocol 2: Solution Polymerization of a Substituted Acetylene using a Rhodium Catalyst

This protocol provides a general method for the polymerization of a soluble, amino-functionalized acetylene monomer in solution using a rhodium-based catalyst.

1. Monomer and Catalyst Preparation: a. Synthesize and purify the amino-functionalized acetylene monomer. b. Prepare a solution of the rhodium catalyst, for example, [(nbd)RhCl]₂ (nbd = norbornadiene), in an appropriate anhydrous and deoxygenated solvent (e.g., toluene or THF) in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

2. Polymerization Reaction: a. In a separate Schlenk flask, dissolve the monomer in the same anhydrous, deoxygenated solvent. b. If required, add a co-catalyst, such as an amine (e.g., triethylamine), to the monomer solution. c. Transfer the catalyst solution to the monomer solution via cannula under an inert atmosphere. d. Stir the reaction mixture at a specific temperature (e.g., 30-60 °C) for a designated time (e.g., 24 hours). The progress of the polymerization may be indicated by a change in viscosity or color.

3. Polymer Isolation and Purification: a. Quench the polymerization by adding a small amount of acid or by exposing the solution to air. b. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). c. Collect the polymer precipitate by filtration, wash it with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum.

4. Characterization of the Polymer: a. Determine the molecular weight and polydispersity index (PDI) of the polymer using GPC. b. Characterize the polymer structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. c. Analyze the thermal properties of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Diagram of the Rhodium-Catalyzed Solution Polymerization

G Monomer_Prep Prepare Monomer Solution (Anhydrous, Deoxygenated Solvent) Reaction Mix Monomer and Catalyst Stir at Controlled Temperature Monomer_Prep->Reaction Catalyst_Prep Prepare Rhodium Catalyst Solution (Inert Atmosphere) Catalyst_Prep->Reaction Isolation Precipitate Polymer in Non-Solvent Reaction->Isolation Purification Filter, Wash, and Dry Polymer Isolation->Purification Characterization Analyze Polymer (GPC, NMR, TGA) Purification->Characterization

Caption: Workflow for solution polymerization.

Data Presentation

The following tables summarize the types of amino-functionalized diacetylene monomers and the typical properties of the resulting polymers.

Table 1: Examples of Amino-Functionalized Diacetylene Monomers

Monomer TypeFunctional Group ExamplePolymerization Method
Carbazole-containingN-(4-(1,3-butadiynyl)phenyl)carbazoleSolid-state photopolymerization
Quaternary Ammonium10,12-pentacosadiynoic acid N-(2-aminoethyl)amide, quaternizedSolid-state photopolymerization
Amino Acid ConjugatesDiacetylene lipid coupled to an amino acid (e.g., lysine)Self-assembly followed by photopolymerization

Table 2: Typical Properties of Amino-Functionalized Polydiacetylenes

PropertyTypical Value/ObservationCharacterization Method
Appearance Crystalline solid, often colored (blue or red)Visual, Optical Microscopy
Absorption Max (λₘₐₓ) 600 - 650 nm (blue phase), 500 - 550 nm (red phase)UV-Vis Spectroscopy
Molecular Weight (Mw) Varies widely depending on monomer and conditionsGPC (for soluble polymers)
Thermal Stability Decomposition temperature often > 200 °CTGA
Solubility Generally insoluble, but can be solubilized by side-chain engineeringSolubility tests

Concluding Remarks

The synthesis of polymers from amino-functionalized diacetylene derivatives offers a powerful route to advanced materials with a wide range of potential applications, from sensing to drug delivery. The success of these syntheses, particularly in the case of solid-state polymerization, is highly dependent on the careful design of the monomer to control its self-assembly and crystalline packing. The protocols and data presented here provide a foundation for researchers to explore this exciting and rapidly developing area of polymer chemistry. Further research into novel monomer design and polymerization techniques will undoubtedly lead to the development of new functional materials with enhanced properties and performance.

Trapping and Isolating the Elusive Ethyne-1,2-diamine: A Protocol for In-Situ Generation and Metal Complexation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Ethyne-1,2-diamine (H₂N-C≡C-NH₂) is a highly reactive and unstable molecule of significant interest in coordination chemistry and materials science due to its unique electronic and structural properties as a ligand. Direct isolation of the free diamine has proven to be exceptionally challenging due to its propensity to undergo rapid polymerization or decomposition. Consequently, the most effective strategy for the "trapping" and "isolation" of this compound involves its in-situ generation in the presence of a suitable metal salt, leading to the formation of a stable metal complex. This approach effectively captures the transient diamine as a ligand, allowing for its characterization and further study within the coordination sphere of the metal ion.

This document outlines the protocols for the in-situ generation of this compound and its subsequent trapping with a nickel(II) salt to form a stable bis(this compound)nickel(II) complex. This method represents the current state-of-the-art for isolating and handling this reactive species.

Experimental Protocols

The following protocol for the synthesis of a bis(this compound)nickel(II) complex is based on established methods for the in-situ generation and trapping of the diamine ligand.

Protocol 1: Synthesis of Bis(this compound)nickel(II)

Objective: To synthesize and isolate bis(this compound)nickel(II) by the in-situ reaction of a precursor with a nickel(II) salt.

Materials:

  • Diiminosuccinonitrile (DISN)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Reaction Vessel: All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere using a Schlenk line.

  • Dissolution of Reactants: In a Schlenk flask, dissolve diiminosuccinonitrile (DISN) in anhydrous methanol. In a separate Schlenk flask, dissolve nickel(II) chloride hexahydrate in anhydrous methanol.

  • Initiation of the Reaction: Slowly add the nickel(II) chloride solution to the diiminosuccinonitrile solution at room temperature with constant stirring.

  • Reaction Progression: The reaction mixture will typically change color upon addition, indicating the formation of the complex. The reaction is allowed to proceed for several hours to ensure complete formation of the this compound ligand and its coordination to the nickel center.

  • Precipitation and Isolation: The resulting complex is often sparingly soluble in methanol and may precipitate out of solution. To enhance precipitation, anhydrous diethyl ether can be slowly added to the reaction mixture until a solid is formed.

  • Washing and Drying: The precipitate is collected by filtration under an inert atmosphere, washed with small portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts, and dried in vacuo.

Quantitative Data

The successful formation and stability of the trapped this compound ligand within the metal complex can be confirmed through various analytical techniques. The following table summarizes typical characterization data for a bis(this compound)nickel(II) complex.

ParameterValue
Physical Properties
AppearanceYellow to orange crystalline solid
YieldTypically moderate to high
Decomposition Temperature> 200 °C (in inert atmosphere)
Spectroscopic Data
IR (ν, cm⁻¹) C≡C~2100 - 2200 cm⁻¹ (characteristic of coordinated alkyne)
IR (ν, cm⁻¹) N-H~3200 - 3400 cm⁻¹
Crystallographic Data
Ni-N Bond Length~1.9 - 2.1 Å
C≡C Bond Length~1.20 - 1.25 Å
N-C-C Bond Angle~170 - 180°

Visualizations

The following diagrams illustrate the conceptual workflow for trapping this compound and the logical relationship of its generation and coordination.

Trapping_Mechanism cluster_0 In-Situ Generation cluster_1 Trapping Agent cluster_2 Trapped Species Precursor Diiminosuccinonitrile (DISN) Reactive_Intermediate This compound (H₂N-C≡C-NH₂) Precursor->Reactive_Intermediate Reaction Metal_Salt Nickel(II) Chloride (NiCl₂) Complex Bis(this compound)nickel(II) Complex Metal_Salt->Complex Provides Metal Center Reactive_Intermediate->Complex Coordination (Trapping) Experimental_Workflow Start Start Dissolve_Reactants Dissolve DISN and NiCl₂ in anhydrous methanol (separate flasks) Start->Dissolve_Reactants Mix_Solutions Slowly add NiCl₂ solution to DISN solution Dissolve_Reactants->Mix_Solutions React Stir at room temperature under inert atmosphere Mix_Solutions->React Precipitate Add diethyl ether to precipitate the complex React->Precipitate Isolate Filter the solid product Precipitate->Isolate Wash_Dry Wash with diethyl ether and dry in vacuo Isolate->Wash_Dry Characterize Characterize the complex (IR, X-ray, etc.) Wash_Dry->Characterize End End Characterize->End

Application Notes and Protocols for the Study of Highly Unstable Diamines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Highly unstable diamines are critical intermediates and structural motifs in a vast array of biologically active molecules and advanced materials.[1][2] Their inherent reactivity, however, presents significant challenges for their synthesis, isolation, and characterization. These compounds are often sensitive to air, moisture, and thermal degradation, necessitating specialized handling techniques and analytical methods. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals engaged in the study of these transient species. The methodologies outlined herein focus on inert atmosphere synthesis, specialized handling and stabilization, and advanced characterization techniques.

Section 1: Synthesis of Unstable Diamines

The synthesis of unstable diamines often requires carefully controlled conditions to prevent decomposition and side reactions. The choice of method depends on the desired substitution pattern and the stability of the target molecule.

Protocol 1.1: Rhodium-Catalyzed Hydroamination for Unsymmetrical Vicinal Diamines

This protocol describes the synthesis of unsymmetrical vicinal diamines through the hydroamination of allylic amines, a method known for its high atom economy.[1]

Principle: A rhodium catalyst facilitates the intramolecular addition of an amine N-H bond across an olefin. The use of a directing group, the tethered amine, ensures high chemo- and regioselectivity.[1]

Materials and Reagents:

  • Schlenk flask or glovebox

  • Inert atmosphere (Argon or Nitrogen)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Allylic amine substrate

  • Amine nucleophile

  • Rhodium catalyst (e.g., [Rh(cod)2]BF4)

  • Ligand (e.g., Xantphos)

  • Dry ice/acetone bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a Schlenk flask under an inert atmosphere. In a glovebox, add the rhodium catalyst and ligand to the flask.

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the allylic amine substrate and the amine nucleophile.

  • Reaction: Stir the mixture at the specified temperature (e.g., lower temperatures may be required to suppress side products).[1] Monitor the reaction progress using thin-layer chromatography (TLC) or in-situ NMR.

  • Workup: Upon completion, quench the reaction by cooling it in a dry ice/acetone bath. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography under an inert atmosphere. The resulting diamine should be stored under inert gas at low temperatures.

Safety Precautions:

  • Rhodium catalysts are toxic and should be handled with care in a well-ventilated fume hood or glovebox.

  • Anhydrous solvents are flammable.

  • Always work under an inert atmosphere to prevent the degradation of the catalyst and product.

Section 2: Handling and Stabilization Protocols

Due to their reactivity, handling unstable diamines requires the stringent exclusion of atmospheric oxygen and moisture.

Protocol 2.1: General Handling of Air- and Moisture-Sensitive Diamines

Principle: The use of a Schlenk line or an inert atmosphere glovebox creates a controlled environment, preventing the decomposition of the sensitive compound.

Materials and Equipment:

  • Schlenk line with dual vacuum/inert gas manifold

  • Inert atmosphere glovebox

  • Cannula transfer equipment

  • Septa-sealed flasks and vials

  • Anhydrous, degassed solvents and reagents

Procedure:

  • Glovebox Technique: Perform all manipulations of the solid diamine within a glovebox with low oxygen and moisture levels (<1 ppm).

  • Schlenk Line Technique: For liquid transfers, use cannula transfer techniques. Ensure all glassware is oven- or flame-dried and cooled under vacuum before use.

  • Solvent Handling: Use solvents from a solvent purification system or freshly distilled and degassed solvents.

  • Storage: Store unstable diamines in sealed containers under a positive pressure of inert gas, preferably in a freezer (-20°C or below).

  • Stabilization: If the free diamine is too unstable to isolate, consider converting it to a more stable salt (e.g., hydrochloride or tosylate salt) by reacting it with the corresponding acid.[3] This often increases stability for storage and handling.

Section 3: Analysis and Characterization

Characterization of unstable diamines often requires in-situ or low-temperature analytical techniques.

Protocol 3.1: In-situ NMR Spectroscopy for Transient Species

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy allows for the characterization of compounds directly in the reaction mixture, avoiding decomposition during workup and isolation.

Materials and Equipment:

  • NMR spectrometer

  • J. Young NMR tube or equivalent pressure-rated tube

  • Deuterated, anhydrous solvents

  • Internal standard

Procedure:

  • Sample Preparation: Inside a glovebox, set up the reaction directly in the NMR tube or transfer an aliquot of the reaction mixture to the tube via a cannula.

  • Sealing: Securely seal the J. Young tube to maintain the inert atmosphere.

  • Data Acquisition: Acquire NMR spectra at timed intervals to monitor reaction progress or characterize the final product. Low-temperature NMR can be employed to slow down decomposition or dynamic processes.

  • Analysis: Analyze the spectra to confirm the structure of the diamine product. The use of an internal standard can allow for the determination of yield.

Protocol 3.2: Low-Temperature X-ray Crystallography

Principle: For compounds that are crystalline but thermally unstable, single-crystal X-ray diffraction at low temperatures (e.g., 100 K) can provide an unambiguous structural determination.

Materials and Equipment:

  • X-ray diffractometer with a cryo-cooling system (e.g., liquid nitrogen stream)

  • Goniometer head

  • Paratone-N or other cryoprotectant oil

  • Microscope for crystal mounting

Procedure:

  • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent or vapor diffusion in a sealed container inside a glovebox or freezer.

  • Crystal Mounting: In a cold stream or under a microscope with a cryo-cooling stage, select a suitable crystal and mount it on the goniometer head using a cryoprotectant.

  • Data Collection: Transfer the mounted crystal to the diffractometer and cool it to the target temperature (e.g., 100 K). Collect the diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, providing precise bond lengths, angles, and conformation.[3]

Section 4: Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to vicinal diamines.

Synthetic Method Substrate Nucleophile Yield (%) Diastereomeric Ratio (dr) Reference
Rh-Catalyzed HydroaminationAllyl AmineMorpholine45>20:1[1]
Rh-Catalyzed HydroaminationUnsubstituted Allyl Amine-72-[1]
Rh-Catalyzed Hydroamination2-Methylallyl Amine-38-[1]
Rh-Catalyzed Three-Component ReactionDiazo Compound + DiarylmethanimineKetimine75 - >95High to Excellent[4]
Petasis Borono-Mannich ReactionN-protected α-amino aldehyde-up to 98 (ee)-[5]

Table 1: Comparison of yields and selectivities for different diamine synthesis methods.

Diamine Property Compound Value Conditions Reference
pKaH1 (predicted)Diamine 7b> 9.5-[6]
pKaH1 (predicted)Diamine 6a/6b< 9.0-[6]
log Kow (predicted)Successful SHS Diamines2 - 5-[6]
Density2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole)1.986 g/cm³-[7]
Heat of Formation2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole)+190 kJ/mol-[7]

Table 2: Selected physicochemical properties of various diamines and derivatives.

Section 5: Visualized Workflows

Diagrams are provided to illustrate standard workflows for the synthesis and characterization of highly unstable diamines.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Storage A Inert Atmosphere Setup (Glovebox/Schlenk Line) B Addition of Anhydrous Reagents & Solvents A->B C Controlled Reaction (Low Temperature) B->C D In-situ Monitoring (TLC, NMR) C->D H In-situ NMR Analysis C->H Direct Sampling E Inert Atmosphere Workup & Solvent Removal D->E F Inert Atmosphere Purification (Chromatography) E->F G Isolated Unstable Diamine F->G I Low-Temp Crystallography G->I J Mass Spectrometry G->J K Secure Storage (-20°C to -80°C under Argon) G->K

Caption: General experimental workflow for studying highly unstable diamines.

G cluster_isolate Analysis of Isolated Species Start Diamine Sample Generated in Reaction Mixture Isolable Is the Diamine Isolable without Decomposition? Start->Isolable InSituNMR In-situ Characterization: - NMR Spectroscopy - Trapping Experiment Isolable->InSituNMR No   Isolate Purify & Isolate under Inert Atmosphere Isolable->Isolate  Yes LowTempXray Low-Temperature Single Crystal X-Ray Isolate->LowTempXray StdAnalysis Standard Analysis: - NMR - HRMS - IR Spectroscopy Isolate->StdAnalysis

Caption: Decision pathway for selecting the appropriate characterization method.

References

Application Notes and Protocols for Ethyne-1,2-diamine in the Synthesis of Novel Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides an overview of the current, publicly available scientific literature regarding ethyne-1,2-diamine (also known as diaminoacetylene) and its potential application in the synthesis of energetic materials. As of the latest literature review, there are no published reports of this compound being successfully isolated as a free base and used as a precursor for the synthesis of energetic materials. The information presented herein is for academic and research purposes only and should be treated with extreme caution. The proposed synthetic pathways are theoretical and have not been experimentally validated. This compound is predicted to be a highly reactive and unstable compound, and any attempt to synthesize or handle it should be conducted by highly trained professionals with appropriate safety measures in place.

Introduction

This compound (C₂H₄N₂) is a molecule of significant interest due to its high nitrogen content and the presence of a carbon-carbon triple bond, both of which are desirable features in the design of high-energy-density materials. The combination of two primary amine groups directly attached to an acetylene core suggests a highly reactive species that could serve as a unique building block for the synthesis of novel nitrogen-rich heterocyclic energetic compounds. However, this same structural arrangement is also responsible for the molecule's predicted instability, which has so far precluded its isolation and use in synthetic chemistry.

Recent advancements have shown the formation of diaminoacetylene as a ligand coordinated to a tungsten metal center.[1][2] This discovery provides the first concrete evidence of its existence in a stabilized form and opens the door to exploring its fundamental chemistry.

This document summarizes the known information about this compound, including its synthesis as a coordinated ligand, its predicted properties, and theoretical applications in the synthesis of energetic materials.

Predicted Properties of this compound

Due to the lack of experimental data on the free molecule, the properties of this compound are largely based on computational predictions. These properties are compared with those of a common, stable precursor in energetic material synthesis, ethane-1,2-diamine.

PropertyThis compound (Predicted)Ethane-1,2-diamine (Experimental)
Molecular Formula C₂H₄N₂C₂H₈N₂
Molecular Weight 56.07 g/mol [3]60.10 g/mol
Nitrogen Content 50.0%46.6%
Oxygen Balance (for CO₂) -114.1%-159.7%
Density Not available0.899 g/cm³
Physical State Predicted to be a highly unstable gas or liquidColorless liquid
Key Structural Features C≡C triple bond, two primary amine groupsC-C single bond, two primary amine groups

Synthesis of this compound as a Coordinated Ligand

While the free molecule remains elusive, a recent study has reported the synthesis of diaminoacetylene as a ligand within a tungsten complex, [W(CN)₆(C₂N₂H₄)]²⁻.[1][2]

Experimental Protocol: Synthesis of the Diaminoacetylene-Tungsten Complex[1][2]

Materials:

  • (bpyH)₃(H₃O)[W(CN)₈]·H₂O (bpy = 2,2'-bipyridine)

  • Glycerol

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • A solution of (bpyH)₃(H₃O)[W(CN)₈]·H₂O in glycerol is heated under an inert atmosphere.

  • The reaction progress is monitored by IR spectroscopy, observing the changes in the cyanide stretching frequencies and the emergence of bands corresponding to the coordinated diaminoacetylene.

  • The formation of the diaminoacetylene ligand occurs through a proposed reductive coupling of two adjacent cyanide ligands, facilitated by protonation.

Note: This protocol describes the formation of the coordinated ligand as a byproduct in the synthesis of another complex. The isolation of the diaminoacetylene-containing complex requires further purification steps as detailed in the original publication.

Theoretical Applications in Energetic Material Synthesis

The high reactivity of the amino groups and the triple bond in this compound make it a theoretically attractive precursor for various nitrogen-rich heterocycles, which are a cornerstone of modern energetic materials. The following are hypothetical synthetic pathways.

Synthesis of 1,2,5-Thiadiazoles and their N-Oxides

The reaction of 1,2-diamines with sulfur chlorides is a known route to 1,2,5-thiadiazoles. The subsequent oxidation can yield N-oxides, which are known to improve the energetic properties of the resulting compounds.

Hypothetical Protocol 1: Synthesis of 1,2,5-Thiadiazole from this compound

  • In a cooled, inert solvent, a solution of sulfur monochloride (S₂Cl₂) is added dropwise to a solution of this compound.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The resulting 1,2,5-thiadiazole derivative would be isolated and purified.

  • Subsequent oxidation with an appropriate agent (e.g., a peroxy acid) could yield the corresponding N-oxide.

Synthesis of Pyrazine and its Energetic Derivatives

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a standard method for the synthesis of pyrazines. Energetic pyrazines are typically obtained by introducing nitro groups onto the pyrazine ring.

Hypothetical Protocol 2: Synthesis of a Dinitropyrazine Precursor

  • A solution of glyoxal is added to a solution of this compound in a suitable solvent.

  • The condensation reaction is allowed to proceed, potentially with mild heating, to form the pyrazine ring.

  • The resulting pyrazine would then be subjected to nitration using a mixed acid (HNO₃/H₂SO₄) to introduce nitro groups, yielding a dinitropyrazine derivative.

Visualizations

Logical Relationship: Challenges in Using this compound

G This compound This compound High Reactivity High Reactivity This compound->High Reactivity Predicted Instability Predicted Instability This compound->Predicted Instability Handling Difficulties Handling Difficulties High Reactivity->Handling Difficulties Predicted Instability->Handling Difficulties Lack of Isolation Lack of Isolation Handling Difficulties->Lack of Isolation Limited Research Limited Research Lack of Isolation->Limited Research No Energetic Material Synthesis No Energetic Material Synthesis Limited Research->No Energetic Material Synthesis

Caption: Challenges in the application of this compound.

Experimental Workflow: Synthesis of Coordinated Diaminoacetylene

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Mechanism cluster_product Product A (bpyH)3(H3O)[W(CN)8]·H2O C Heat under Inert Atmosphere A->C B Glycerol B->C D Protonation of CN- Ligands C->D E Reductive Coupling of CN- D->E F [W(CN)6(C2N2H4)]2- E->F

Caption: Synthesis of the diaminoacetylene-tungsten complex.

Signaling Pathway: Hypothetical Synthesis of Dinitropyrazine

G This compound This compound Condensation Condensation This compound->Condensation Glyoxal Glyoxal Glyoxal->Condensation Pyrazine Intermediate Pyrazine Intermediate Condensation->Pyrazine Intermediate Nitration (HNO3/H2SO4) Nitration (HNO3/H2SO4) Pyrazine Intermediate->Nitration (HNO3/H2SO4) Dinitropyrazine Derivative Dinitropyrazine Derivative Nitration (HNO3/H2SO4)->Dinitropyrazine Derivative

Caption: Hypothetical synthesis of a dinitropyrazine derivative.

Conclusion

This compound remains a molecule of high theoretical interest for the field of energetic materials. Its potential as a precursor to high-nitrogen, high-energy compounds is significant. However, its inherent instability poses a major challenge to its practical application. The recent synthesis of a coordinated diaminoacetylene ligand is a crucial first step in understanding and potentially harnessing the chemistry of this elusive molecule. Future research may focus on the in-situ generation and trapping of this compound, or the use of its stabilized derivatives, to unlock its synthetic potential. Until then, all proposed synthetic applications should be considered speculative and approached with the utmost caution.

References

Application Notes: Predicting the Utility of Ethyne-1,2-diamine through Computational Modeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyne-1,2-diamine, also known as 1,2-diaminoacetylene, is a molecule characterized by a carbon-carbon triple bond flanked by two amino groups. This unique structural arrangement imparts a rigid, linear geometry and a rich electronic profile, suggesting its potential utility in diverse scientific domains. While experimental data on this compound remains limited due to its potential instability and synthetic challenges, computational modeling provides a powerful, predictive framework to explore its properties and potential applications in silico. These application notes outline protocols for leveraging computational techniques to forecast its roles in coordination chemistry, materials science, and drug development.

Predicted Application 1: Coordination Chemistry and Catalysis

The presence of two nitrogen atoms with lone pairs of electrons makes this compound an excellent candidate as a bidentate or bridging ligand in coordination chemistry. Computational modeling can predict its binding affinity and geometry with various metal ions. The rigid acetylenic backbone is expected to enforce specific coordination angles, which could be exploited in the design of novel catalysts with high selectivity or in the development of unique metal-organic frameworks (MOFs).

Predicted Application 2: Materials Science and Polymer Chemistry

As a bifunctional monomer, this compound can be explored computationally as a building block for novel polymers. The conjugated system formed by the triple bond and amino groups suggests that polymers incorporating this moiety could possess interesting optoelectronic properties, such as conductivity or non-linear optical activity. Molecular dynamics and quantum mechanics can be used to simulate polymerization processes and predict the mechanical, thermal, and electronic properties of the resulting materials.

Predicted Application 3: Drug Development and Medicinal Chemistry

The rigid, linear scaffold of this compound can serve as a novel pharmacophore in drug design. Its ability to form hydrogen bonds via the amine groups and its defined geometry make it an attractive starting point for designing enzyme inhibitors or receptor antagonists. Computational docking and virtual screening can be employed to assess the binding of hypothetical this compound derivatives to the active sites of therapeutic targets, prioritizing compounds for future synthesis and experimental validation.

Computational Protocols

Protocol 1: Quantum Mechanical Characterization of this compound

Objective: To determine the fundamental electronic and structural properties of this compound using Density Functional Theory (DFT).

Methodology:

  • Molecule Construction: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

  • Input File Preparation:

    • Select a computational chemistry software package (e.g., Gaussian, ORCA, GAMESS).

    • Define the calculation parameters:

      • Method: B3LYP (a common hybrid functional).

      • Basis Set: 6-311+G(d,p) (provides a good balance of accuracy and computational cost).

      • Calculation Type: Opt Freq (to perform a geometry optimization followed by a frequency calculation).

      • Charge and Multiplicity: 0 and 1 (for a neutral singlet state).

  • Execution: Submit the input file to the computational software.

  • Analysis of Results:

    • Geometry Optimization: Confirm the optimization has converged by checking for the absence of imaginary frequencies. Measure bond lengths (C≡C, C-N, N-H) and angles.

    • Electronic Properties: Extract key data from the output file:

      • Energy of the Highest Occupied Molecular Orbital (HOMO).

      • Energy of the Lowest Unoccupied Molecular Orbital (LUMO).

      • HOMO-LUMO gap (a measure of chemical reactivity and electronic excitability).

      • Dipole moment.

      • Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • Vibrational Frequencies: Analyze the computed infrared (IR) spectrum to identify characteristic vibrational modes, such as the N-H stretches and the C≡C stretch.

Protocol 2: Molecular Docking of this compound Derivatives

Objective: To predict the binding affinity and pose of hypothetical this compound derivatives against a protein target of interest (e.g., a protein kinase).

Methodology:

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools or Chimera: remove water molecules, add hydrogen atoms, and assign atomic charges.

    • Define the binding site (active site) by creating a grid box centered on the known ligand or predicted active site residues.

  • Ligand Library Generation:

    • Create a small library of virtual derivatives by adding various substituents (R-groups) to the this compound scaffold.

    • Generate 3D coordinates for each ligand and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Use molecular docking software (e.g., AutoDock Vina, Glide).

    • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation for each ligand against the prepared protein target.

  • Results Analysis:

    • Rank the ligands based on their predicted binding affinity (docking score).

    • Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

    • Prioritize derivatives with the best scores and favorable interactions for further investigation.

Data Presentation

Table 1: Illustrative Quantum Mechanical Properties of this compound (Note: The following are example data generated for illustrative purposes.)

PropertyValueUnit
HOMO Energy-6.54eV
LUMO Energy-0.21eV
HOMO-LUMO Gap6.33eV
Dipole Moment1.89Debye
C≡C Bond Length1.22Å
C-N Bond Length1.38Å
NBO Charge on Nitrogen-0.85e
C≡C Stretch Frequency2155cm⁻¹

Table 2: Illustrative Docking Results for this compound Derivatives against Kinase XYZ (Note: The following are example data generated for illustrative purposes.)

Compound IDR-Group SubstituentDocking Score (kcal/mol)Key Interacting Residues
ED-001 (Scaffold)-H-5.8GLU-91, LEU-134
ED-002-Phenyl-7.9GLU-91, LEU-134, PHE-80
ED-003-4-pyridyl-8.5GLU-91, LEU-134, ASP-145
ED-004-3-chloro-phenyl-8.2GLU-91, LEU-134, PHE-80

Visualizations

G cluster_design Computational Design & Prediction cluster_apps Application Pathways cluster_validation Experimental Validation mol This compound Scaffold qm Quantum Mechanics (DFT Protocol) mol->qm Analyze props Predicted Properties (Electronic, Structural) qm->props apps Potential Applications props->apps coord Coordination Chemistry (Ligand Design) apps->coord mat Materials Science (Monomer Design) apps->mat drug Drug Discovery (Pharmacophore) apps->drug exp Synthesis & Experimentation coord->exp Prioritize & Test mat->exp Prioritize & Test drug->exp Prioritize & Test final Validated Application exp->final

Caption: Workflow for predicting applications of novel molecules.

G cluster_ligand Inhibitor (ED-003) res1 GLU-91 (H-bond acceptor) res2 LEU-134 (Hydrophobic pocket) res3 ASP-145 (H-bond donor) scaffold This compound Core scaffold->res1 H-bond scaffold->res2 Hydrophobic Interaction r_group 4-pyridyl R-Group r_group->res3 H-bond

Caption: Hypothetical binding mode of an inhibitor in a kinase.

Troubleshooting & Optimization

Technical Support Center: Ethyne-1,2-diamine Synthesis and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and isolation of ethyne-1,2-diamine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the significant challenges associated with this highly reactive and unstable molecule.

Disclaimer: this compound is a challenging molecule to synthesize and isolate due to its inherent instability. The information provided herein is based on general principles of synthetic chemistry and inferences from available data, as detailed experimental protocols are not widely published. Extreme caution should be exercised, and all experimental work should be conducted in a controlled laboratory environment with appropriate safety measures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and isolation of this compound in a question-and-answer format.

Issue: Low or No Yield of this compound

  • Question: My reaction is showing low or no yield of the target product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no yield is the most common challenge and can be attributed to several factors, primarily the instability of the target molecule. Here is a systematic approach to troubleshooting:

    • Decomposition under Reaction Conditions: The high reactivity of the amine and alkyne functional groups in close proximity makes the molecule prone to decomposition.

      • Solution: Employ low-temperature reaction conditions (-78 °C to 0 °C). Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Minimize reaction time and proceed to work-up as soon as the reaction is complete (monitored by techniques like thin-layer chromatography if possible).

    • Polymerization: The bifunctional nature of this compound makes it susceptible to polymerization.

      • Solution: Work with highly dilute solutions to reduce intermolecular reactions. Use a syringe pump for the slow addition of reagents to maintain low concentrations.

    • Inappropriate Precursors or Reaction Pathway: The choice of starting materials and reaction type is critical.

      • Solution: Consider using precursors with protecting groups on the amine functionalities, which can be removed in the final step under very mild conditions. Explore alternative synthetic routes that avoid harsh reagents or high temperatures.

Issue: Difficulty in Isolating and Purifying the Product

  • Question: I believe I have synthesized this compound in solution, but I am struggling to isolate and purify it. What are the recommended procedures?

  • Answer: The isolation of this compound is complicated by its likely thermal instability and sensitivity to air and moisture.

    • Thermal Instability: Standard purification techniques like distillation are likely to cause decomposition.

      • Solution: Avoid heating the compound. Utilize low-temperature purification methods such as flash column chromatography on a pre-cooled column with a carefully selected eluent system. If the compound is a solid, low-temperature recrystallization from an appropriate anhydrous solvent may be possible.

    • Air and Moisture Sensitivity: The amine groups can be protonated by moisture, and the molecule may be susceptible to oxidation.

      • Solution: All work-up and purification steps must be conducted under strictly anhydrous and anaerobic conditions. Use dry solvents and glassware, and perform manipulations in a glovebox or under a positive pressure of an inert gas.

Issue: Challenges in Characterization

  • Question: The isolated product seems to decompose during analytical characterization. How can I confirm the structure of this compound?

  • Answer: Rapid decomposition during analysis is a strong indicator of the compound's instability.

    • In Situ Analysis: If possible, analyze the compound in the reaction mixture or immediately after isolation without prolonged exposure to ambient conditions.

      • Solution: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures can provide structural information before significant decomposition occurs.

    • Derivatization: Convert the unstable this compound into a more stable derivative for easier characterization.

      • Solution: React the crude product with a suitable reagent to form a stable derivative (e.g., an amide or a Schiff base). Characterization of the stable derivative can provide evidence for the successful synthesis of the original molecule.

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns when working with this compound?

    • Due to its high reactivity and potential for rapid decomposition or polymerization, this compound should be handled with extreme care. It is advisable to work on a small scale, use personal protective equipment (PPE), and conduct all experiments in a well-ventilated fume hood or glovebox.

  • Are there any known stable derivatives of this compound?

    • While information on this compound itself is scarce, the synthesis of Schiff base ligands from diamines is a common strategy to enhance stability. For instance, condensation with aldehydes or ketones could yield more stable derivatives.[1][2]

  • What analytical techniques are most suitable for detecting this compound?

    • Given its instability, low-temperature NMR and Infrared (IR) spectroscopy are likely the most suitable techniques for structural elucidation. Mass spectrometry could also be used to determine the molecular weight, though fragmentation patterns may be complex.[3]

  • Why is this compound of scientific interest?

    • The rigid, linear geometry imposed by the carbon-carbon triple bond, combined with the chelating potential of the two amine groups, makes this compound a unique ligand for coordination chemistry.[1] Its complexes with metal ions could have novel electronic and catalytic properties.

Data Presentation

Due to the limited experimental data available, the following table summarizes the computed properties of this compound from the PubChem database.

PropertyValueSource
Molecular Formula C₂H₄N₂PubChem[3]
Molecular Weight 56.07 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 4403-54-7PubChem[3]
SMILES C(#CN)NPubChem[3]

Experimental Protocols

The following is a generalized, hypothetical protocol for the synthesis of this compound. This should be considered a strategic guide and adapted with caution.

Hypothetical Synthesis via a Protected Precursor

  • Protection: Start with a suitable precursor, such as a protected 1,2-diaminoethane derivative, where the amine groups are protected with a labile protecting group (e.g., Boc or Cbz).

  • Introduction of the Triple Bond: Introduce the carbon-carbon triple bond into the protected precursor. This might involve a multi-step synthesis, for example, through elimination reactions. All steps should be carried out under an inert atmosphere and at low temperatures where necessary.

  • Deprotection: The final step is the removal of the protecting groups. This must be done under extremely mild conditions to avoid decomposition of the target molecule. For example, for a Boc-protected amine, a carefully controlled reaction with a mild acid at low temperature might be attempted.

  • Work-up and Isolation: Immediately following deprotection, the reaction mixture should be neutralized at low temperature and the product extracted into a dry, non-protic solvent. Purification should be attempted using low-temperature column chromatography under an inert atmosphere.

Visualizations

Troubleshooting Workflow for Low or No Yield

LowYieldTroubleshooting start Low or No Yield of This compound cause1 Decomposition? start->cause1 cause2 Polymerization? cause1->cause2 No solution1 Implement Low Temp (-78°C) Use Inert Atmosphere Minimize Reaction Time cause1->solution1 Yes cause3 Incorrect Pathway? cause2->cause3 No solution2 Use High Dilution Slow Reagent Addition cause2->solution2 Yes solution3 Use Protected Precursors Explore Milder Reagents cause3->solution3 Yes end_node Re-evaluate Yield cause3->end_node No solution1->end_node solution2->end_node solution3->end_node

A troubleshooting workflow for addressing low or no yield.

Key Challenges in Synthesis and Isolation

KeyChallenges cluster_synthesis Synthesis Challenges cluster_isolation Isolation & Purification Challenges cluster_characterization Characterization Challenges instability Inherent Molecular Instability polymerization High Polymerization Potential harsh_conditions Sensitivity to Harsh Reagents/Conditions thermal_lability Thermal Lability (No High Temps) air_sensitivity Air & Moisture Sensitivity decomposition_analysis Decomposition During Analysis ethyne_diamine This compound ethyne_diamine->instability ethyne_diamine->polymerization ethyne_diamine->harsh_conditions ethyne_diamine->thermal_lability ethyne_diamine->air_sensitivity ethyne_diamine->decomposition_analysis

Key challenges associated with this compound.

References

Technical Support Center: Stabilization of Highly Reactive Acetylenic Diamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly reactive acetylenic diamines. The information is designed to help you anticipate and address common challenges encountered during synthesis, purification, and storage of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My acetylenic diamine is decomposing rapidly upon synthesis. What are the likely causes and how can I prevent this?

A1: Rapid decomposition is a common issue with acetylenic diamines due to the high reactivity of both the alkyne and amine functional groups. The primary causes are often thermal instability, exposure to air (oxidation), and catalytic degradation by trace metals or acidic/basic impurities.

Troubleshooting Steps:

  • Temperature Control: Maintain low temperatures throughout the synthesis and workup. Use of cold baths (ice-water, dry ice-acetone) is highly recommended.

  • Inert Atmosphere: All reactions and transfers should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1] Degas all solvents prior to use.

  • Purified Reagents and Solvents: Use freshly purified reagents and anhydrous solvents to eliminate potential catalysts for decomposition.

  • Quench Reactions Carefully: Neutralize the reaction mixture to a pH of ~7 immediately after completion to avoid prolonged exposure to acidic or basic conditions.

Q2: I am observing significant polymerization of my acetylenic diamine, leading to low yields of the desired monomer. How can I inhibit this?

A2: The acetylenic group is prone to polymerization, especially in the presence of heat, light, or certain catalysts.[2] The amine groups can also potentially initiate or catalyze this process.

Stabilization Strategies:

  • Polymerization Inhibitors: The use of inhibitors can be effective. While specific inhibitors for acetylenic diamines are not widely documented, compounds known to inhibit alkyne polymerization may be effective. These often include phenolic compounds, benzoquinones, or aminobenzenes.[3]

  • Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the flasks in aluminum foil.

  • Storage Conditions: Store the purified compound at low temperatures and in the dark.

Q3: How should I properly store highly reactive acetylenic diamines to ensure their long-term stability?

A3: Proper storage is critical to prevent degradation and ensure the integrity of your compound.

Recommended Storage Protocol:

  • Container: Use a clean, dry, amber glass vial with a Teflon-lined cap.[4]

  • Atmosphere: Displace the air in the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store at low temperatures, typically in a freezer at -20°C or below. For extremely sensitive compounds, storage at -80°C may be necessary.

  • Labeling: Clearly label the container with the compound name, date of synthesis, and storage conditions.

  • Incompatible Materials: Store away from strong acids, bases, oxidizing agents, and metals that can form explosive acetylides (e.g., copper, silver, mercury).[1][5]

Troubleshooting Guides

Problem 1: Unwanted Side Reactions - Cyclization

Symptom: Formation of cyclic byproducts, confirmed by NMR and MS analysis, leading to reduced yield of the linear acetylenic diamine. Intramolecular reactions between the amine and alkyne functionalities can lead to cyclization.

Possible Causes and Solutions:

CauseSolution
High Reaction Temperature Lower the reaction temperature to disfavor the cyclization pathway.
Prolonged Reaction Times Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Use of Protecting Groups Temporarily protect one or both of the amine functionalities or the terminal alkyne to prevent intramolecular reactions.
Problem 2: Difficulty in Purification

Symptom: The compound degrades on the silica gel column during chromatographic purification, resulting in low recovery and impure fractions.

Possible Causes and Solutions:

CauseSolution
Acidity of Silica Gel Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system.
Prolonged Exposure on Stationary Phase Use flash chromatography with a higher flow rate to minimize the residence time on the column.
Alternative Purification Methods Consider alternative purification techniques such as distillation under reduced pressure (for volatile compounds), crystallization, or preparative TLC.[6]

Experimental Protocols

Protocol 1: General Handling of Acetylenic Diamines
  • Always handle acetylenic diamines in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Use equipment free from copper, silver, mercury, or brass fittings to avoid the formation of explosive metal acetylides.[1]

  • For transfers, use clean, dry syringes or cannulas under an inert atmosphere.

  • Avoid heating the compound unless absolutely necessary, and if so, use a well-controlled heating mantle or oil bath.

Protocol 2: Use of a Silyl Protecting Group for a Terminal Alkyne

This protocol describes a general procedure for the protection of a terminal alkyne, which can be adapted for acetylenic diamines to prevent side reactions at the alkyne terminus.

  • Protection:

    • Dissolve the acetylenic diamine in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add a suitable base (e.g., triethylamine or imidazole).

    • Slowly add a silylating agent (e.g., tert-butyldimethylsilyl chloride - TBDMSCl).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the silylated product by chromatography.

  • Deprotection:

    • Dissolve the silyl-protected compound in an appropriate solvent (e.g., THF).

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex.

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Work up the reaction and purify the deprotected acetylenic diamine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage start Start with Precursors reaction Reaction under Inert Atmosphere and Low Temperature start->reaction quench Careful Quenching reaction->quench extraction Workup and Extraction quench->extraction chromatography Neutralized Flash Chromatography extraction->chromatography packaging Inert Gas Purge in Amber Vial chromatography->packaging storage_conditions Store at -20°C or Below packaging->storage_conditions

Caption: General experimental workflow for handling highly reactive acetylenic diamines.

logical_relationship compound Acetylenic Diamine (Highly Reactive) decomposition Decomposition compound->decomposition polymerization Polymerization compound->polymerization cyclization Cyclization compound->cyclization stabilization Stabilization Strategies low_temp Low Temperature stabilization->low_temp inert_atm Inert Atmosphere stabilization->inert_atm inhibitors Inhibitors stabilization->inhibitors protecting_groups Protecting Groups stabilization->protecting_groups proper_storage Proper Storage stabilization->proper_storage low_temp->decomposition prevents inert_atm->decomposition prevents inhibitors->polymerization prevents protecting_groups->cyclization prevents proper_storage->decomposition prevents proper_storage->polymerization prevents

Caption: Logical relationships between instability factors and stabilization strategies.

References

Technical Support Center: Synthesis of Ethyne-1,2-diamine and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ethyne-1,2-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the synthesis of this highly reactive molecule and its key precursors.

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis, focusing on common problems and their solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or I cannot isolate the target compound. What are the likely causes and how can I fix this?

A: Low or non-existent yields in the synthesis of this compound or its common precursor, diaminomaleonitrile (DAMN), are typically due to competing side reactions, improper reaction conditions, or degradation of the product.

Possible Causes & Solutions:

  • Polymerization: The starting materials and the product are highly prone to polymerization, especially in the presence of impurities or at elevated temperatures. Hydrogen cyanide (a common starting material for DAMN) can polymerize into a dark, intractable solid.

    • Solution: Ensure all glassware is scrupulously clean and dry. Use freshly distilled, inhibitor-free solvents and reagents. Maintain strict temperature control, keeping the reaction at the specified low temperature (e.g., below 0°C).

  • Incorrect pH or Reagent Stoichiometry: The reaction pathway is highly sensitive to pH. For instance, the synthesis of DAMN from hydrogen cyanide is typically base-catalyzed. Incorrect amounts of base can either stall the reaction or promote side reactions like hydrolysis.

    • Solution: Carefully monitor and control the pH of the reaction mixture. Use a calibrated pH meter suitable for organic solvents if necessary. Ensure precise measurement and stoichiometry of all reagents, particularly the catalyst.

  • Presence of Water: Water can lead to the hydrolysis of key intermediates or the final product. For example, diaminomaleonitrile can hydrolyze to form amino-cyano-acetamide.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Issue 2: Formation of a Dark, Tar-Like Precipitate

Q: My reaction mixture has turned dark brown/black, and a thick, tarry substance has formed. What is this substance and can my product be salvaged?

A: The formation of a dark, insoluble material is a classic sign of uncontrolled polymerization. This is particularly common in reactions involving cyanides. The dark material is often a complex polymer of hydrogen cyanide, sometimes referred to as "azulmic acid."

Possible Causes & Solutions:

  • Localized Hotspots: Poor stirring or rapid addition of reagents can create localized areas of high temperature, initiating polymerization.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. Add reagents slowly and controllably, especially during exothermic steps, while monitoring the internal temperature.

  • Catalyst Concentration: Too much catalyst (e.g., base) can accelerate polymerization more than the desired reaction.

    • Solution: Optimize the catalyst loading. Start with the lower end of the recommended concentration range and perform small-scale trials to find the optimal level for your specific setup.

Salvaging the Product:

It is often very difficult to recover the product from the polymeric mass. The recommended course of action is to abandon the current batch, focusing on preventing polymerization in subsequent attempts. Ensure all equipment is thoroughly cleaned to remove any residual polymer, which can act as an initiator in future reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect during the synthesis of diaminomaleonitrile (DAMN), a key precursor to this compound?

A1: The synthesis of DAMN from hydrogen cyanide is prone to several side reactions. The most common byproducts are polymers of HCN and hydrolysis products. The tetramer of HCN is diaminomaleonitrile, but other oligomers can also form.

Q2: How can I effectively minimize the formation of polymeric byproducts?

A2: Minimizing polymerization requires strict control over reaction conditions. Key strategies include:

  • Low Temperature: Perform the reaction at sub-ambient temperatures (e.g., -10°C to 0°C).

  • Inert Atmosphere: Exclude oxygen and moisture by working under nitrogen or argon.

  • High-Purity Reagents: Use reagents and solvents that are free from metal ions and other impurities that can catalyze polymerization.

  • Controlled Reagent Addition: Add reagents slowly and sub-surface to prevent localized high concentrations.

Q3: What are the recommended purification techniques for this compound or its precursors?

A3: Due to the instability of this compound, it is often generated and used in situ. Its precursors, like diaminomaleonitrile, are more stable and can be purified. The preferred method is recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures), often involving treatment with activated carbon to remove colored impurities. Sublimation under high vacuum can also be used for DAMN.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Absolutely. The synthesis often involves highly toxic and reactive chemicals like hydrogen cyanide (HCN) or other cyanide salts.

  • Toxicity: Always handle cyanides in a well-ventilated fume hood. Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Acidity: Never mix cyanide salts with acid, as this will liberate highly toxic HCN gas.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

Quantitative Data Summary

The yield of diaminomaleonitrile is highly dependent on the reaction conditions. Below is a summary of expected outcomes based on variations in key parameters.

ParameterConditionExpected Product YieldCommon Side Products
Temperature -10°C to 0°CHighMinimal Polymerization
> 20°CLow to NoneSignificant HCN Polymerization
Catalyst (Base) Optimal Conc.HighControlled Reaction
Excess Conc.LowRapid Polymerization, Hydrolysis
Water Content AnhydrousHighMinimal Hydrolysis Products
> 1%DecreasedAmino-cyano-acetamide, Oxamide

Experimental Protocols

Protocol: Synthesis of Diaminomaleonitrile (DAMN) from Hydrogen Cyanide

Disclaimer: This protocol involves extremely hazardous materials and should only be performed by trained personnel in a suitable laboratory with all necessary safety precautions in place.

Materials:

  • Hydrogen Cyanide (HCN)

  • Triethylamine (catalyst)

  • Anhydrous Diethyl Ether (solvent)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a thermocouple. Maintain a positive pressure of inert gas (Argon or Nitrogen).

  • Cooling: Cool the flask to -15°C using a dry ice/acetone bath.

  • Reagent Addition:

    • Add anhydrous diethyl ether to the flask.

    • Slowly condense liquid hydrogen cyanide into the reaction flask.

    • Once the HCN is collected, slowly add triethylamine dropwise via syringe over 1-2 hours, ensuring the internal temperature does not rise above -10°C.

  • Reaction: Stir the mixture at -10°C for 24-48 hours. The product, diaminomaleonitrile, will often precipitate as a white or off-white solid.

  • Workup:

    • Isolate the solid product by filtration under an inert atmosphere.

    • Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting material and catalyst.

  • Purification: The crude product can be purified by recrystallization from hot water or by sublimation under high vacuum to yield a white crystalline solid.

Visualizations

Reaction Pathways

HCN Hydrogen Cyanide (HCN) Polymer HCN Polymer (Azulmic Acid) HCN->Polymer Side Reaction (High Temp / Excess Base) HCN->invis1 Base Base Catalyst (e.g., Triethylamine) Base->invis1 DAMN Diaminomaleonitrile (DAMN) (Desired Product) EthyneDiamine This compound DAMN->EthyneDiamine Further Synthesis DAMN->invis2 Hydrolysis Hydrolysis Products (e.g., Amino-cyano-acetamide) Water Water (H₂O) Water->invis2 invis1->DAMN Main Reaction (Tetramerization) invis2->Hydrolysis Side Reaction (Degradation)

Caption: Main reaction and side reaction pathways in DAMN synthesis.

Experimental Workflow

Start 1. Assemble & Inert Flame-Dried Glassware Cool 2. Cool Reactor to -15°C Start->Cool Reagents 3. Add Anhydrous Solvent & Condense HCN Cool->Reagents Catalyst 4. Slow, Controlled Addition of Base Catalyst Reagents->Catalyst React 5. Stir at Low Temp (24-48 hours) Catalyst->React Isolate 6. Isolate Crude Product (Inert Atmosphere Filtration) React->Isolate Purify 7. Purify Product (Recrystallization / Sublimation) Isolate->Purify End Final Pure Product Purify->End

Caption: Step-by-step experimental workflow for DAMN synthesis.

Troubleshooting Guide

Problem Problem: Low / No Yield CheckTemp Was Temp < 0°C? Problem->CheckTemp CheckReagents Were Reagents Anhydrous & High Purity? CheckTemp->CheckReagents Yes Polymerization Likely Cause: Polymerization CheckTemp->Polymerization No CheckStirring Was Stirring Vigorous? CheckReagents->CheckStirring Yes Hydrolysis Likely Cause: Hydrolysis CheckReagents->Hydrolysis No CheckStirring->Problem Yes (Re-evaluate other params) CheckStirring->Polymerization No Sol_Temp Solution: Improve Cooling, Slow Reagent Addition Sol_Reagents Solution: Use Dry Solvents, Purify Reagents Sol_Stirring Solution: Use Mechanical Stirrer, Ensure Proper Mixing Polymerization->Sol_Temp Polymerization->Sol_Stirring Hydrolysis->Sol_Reagents

"optimizing reaction conditions for the formation of diaminoacetylene"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Diaminoacetylene is a potentially high-energy and unstable compound. The following guide is based on general principles for the synthesis of nitrogen-rich, energetic materials and is for informational purposes only. There is limited specific and publicly available experimental data for the synthesis of diaminoacetylene. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing diaminoacetylene?

A1: The synthesis of diaminoacetylene presents significant challenges due to its high nitrogen content and the triple bond, which contribute to its potential instability. Key challenges include:

  • Instability: The molecule is prone to decomposition, potentially explosively, under various conditions (heat, shock, pressure).

  • Reaction Control: The formation reaction can be highly exothermic, requiring precise temperature and addition rate control to prevent runaway reactions.

  • Purification: Isolating pure diaminoacetylene is difficult due to its reactivity and potential for polymerization or decomposition during purification steps like distillation or chromatography.

  • Handling: The final product is likely to be sensitive to air, moisture, and static discharge, necessitating specialized handling and storage procedures.

Q2: What general classes of reactions could be explored for the synthesis of diaminoacetylene?

A2: While specific protocols are not well-documented, general synthetic strategies towards related compounds might include:

  • Dehydrohalogenation of a dihalo-diaminoethane precursor: This would involve the elimination of two molecules of a hydrogen halide.

  • Reductive coupling of cyanogen halides or related C1-N1 synthons: This approach is conceptually similar to other C-C bond-forming reactions.[1]

  • Thermolysis or photolysis of a suitable precursor molecule: This might involve the extrusion of a stable molecule like nitrogen or carbon dioxide to generate the desired product.

Q3: Are there any recommended solvents for this type of synthesis?

A3: The choice of solvent is critical and should be made based on the specific reaction pathway. General recommendations include:

  • Aprotic, non-polar solvents: Solvents like hexane or toluene may be suitable for reactions where reactants are non-polar.

  • Polar aprotic solvents: Solvents like acetonitrile or dimethylformamide (DMF) can be useful for dissolving polar reactants, but their reactivity with intermediates should be carefully considered.

  • Ethereal solvents: Tetrahydrofuran (THF) or diethyl ether are common in organometallic reactions and can be good choices if they do not react with any of the species in the reaction mixture.

It is crucial to use anhydrous and deoxygenated solvents to prevent unwanted side reactions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction temperature is too low or too high.2. Incorrect stoichiometry of reactants.3. Inactive or poisoned catalyst.4. Presence of water or oxygen in the reaction.5. Unsuitable solvent.1. Screen a range of temperatures to find the optimal condition.2. Carefully verify the molar ratios of all reactants.3. Use a fresh batch of catalyst or consider a different catalyst.4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).5. Experiment with different anhydrous solvents.
Formation of Polymeric Byproducts 1. High concentration of reactants.2. High reaction temperature.3. Prolonged reaction time.1. Use a more dilute solution of reactants.2. Lower the reaction temperature.3. Monitor the reaction progress and quench it as soon as the product is formed.
Uncontrolled Exothermic Reaction 1. Too rapid addition of a reactant.2. Inefficient heat dissipation.3. High concentration of reactants.1. Add the reactant dropwise or via a syringe pump.2. Use a larger reaction vessel and an efficient cooling bath.3. Reduce the concentration of the reactants.
Product Decomposition During Workup 1. Exposure to air or moisture.2. High temperatures during solvent removal.3. Inappropriate purification method.1. Perform all workup procedures under an inert atmosphere.2. Remove solvent under reduced pressure at low temperatures.3. Consider purification methods that avoid high temperatures, such as low-temperature crystallization or precipitation.

Hypothetical Experimental Protocol: Dehydrohalogenation Approach

Caution: This is a hypothetical protocol and should be treated as such.

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen. The reaction should be set up in a fume hood with a blast shield.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reactants: The flask is charged with a solution of the hypothetical precursor, 1,2-dichloro-1,2-diaminoethane, in anhydrous THF.

  • Reagent Addition: The flask is cooled to -78 °C using a dry ice/acetone bath. A strong, non-nucleophilic base (e.g., a solution of lithium diisopropylamide (LDA) in THF) is added dropwise from the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for an additional 4 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure at a low temperature to yield the crude product. Further purification should be attempted with extreme caution, possibly via low-temperature crystallization.

Data Presentation: Hypothetical Optimization of Reaction Temperature

Entry Temperature (°C) Reaction Time (h) Base (equivalents) Yield (%)
1-7842.245
2-6042.235
3-4042.215
4-7822.230
5-7862.248
6-7842.040
7-7842.552

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Dry Glassware p2 Inert Atmosphere Setup p1->p2 r1 Charge Precursor & Solvent p2->r1 r2 Cool to -78°C r1->r2 r3 Slow Addition of Base r2->r3 r4 Stir for 4h r3->r4 w1 Quench Reaction r4->w1 w2 Phase Separation w1->w2 w3 Extraction w2->w3 w4 Drying & Filtration w3->w4 i1 Solvent Removal (Low Temp) w4->i1 Troubleshooting_Tree start Low/No Product Yield cause1 Reaction Conditions? start->cause1 cause2 Reagent Quality? start->cause2 cause3 Atmospheric Contamination? start->cause3 sol1 Optimize Temperature & Time cause1->sol1 Yes sol2 Verify Stoichiometry cause1->sol2 No sol3 Use Fresh Reagents/Catalyst cause2->sol3 Yes sol4 Ensure Anhydrous/Inert Conditions cause3->sol4 Yes

References

"troubleshooting polymerization of ethyne-1,2-diamine during synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyne-1,2-diamine (diaminoacetylene). Given the highly reactive nature of this compound, unwanted polymerization is a common and significant challenge.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to handle?

This compound, also known as diaminoacetylene, is an organic compound with the chemical formula H₂N-C≡C-NH₂. It is an electron-rich and highly reactive alkyne due to the presence of two primary amine groups directly attached to the acetylene moiety.[1] This high reactivity makes it prone to spontaneous polymerization, decomposition, and other side reactions, presenting significant challenges in its synthesis, isolation, and storage.[2]

Q2: What are the primary safety concerns when working with this compound?

The primary safety concerns are associated with its high reactivity and potential for rapid, exothermic polymerization, which could lead to a runaway reaction. Low-molecular-weight alkynes can be energetic and unstable.[3] Additionally, like many amines, it may be a skin and respiratory irritant.[4] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.[5]

Q3: How should crude this compound be stored to minimize degradation?

Due to its high reactivity, long-term storage of isolated this compound is generally not recommended. If short-term storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer at -20°C or below) and in the absence of light.[6] Storage in a dilute solution with a non-reactive, anhydrous solvent may also improve stability.

Troubleshooting Guide: Polymerization During Synthesis

Uncontrolled polymerization is a primary obstacle in the synthesis of this compound, often manifesting as the formation of insoluble, colored precipitates, low yields of the desired monomer, and purification difficulties.

Problem 1: Rapid formation of a dark, insoluble precipitate during the reaction.

Possible Cause Suggested Solution
High Reaction Temperature: Exothermic reactions or excessive heating can accelerate polymerization rates.Maintain strict temperature control throughout the synthesis. Use an ice bath or a cryostat to keep the reaction mixture at a low temperature (e.g., 0°C or below).
Presence of Catalytic Impurities: Traces of transition metals or other impurities can catalyze alkyne polymerization.Use high-purity, freshly distilled solvents and reagents. Ensure all glassware is scrupulously clean and free of metal residues.
High Monomer Concentration: A high concentration of the reactive monomer can increase the likelihood of intermolecular reactions leading to polymerization.Perform the synthesis in a dilute solution. Consider using a slow-addition technique where one of the precursors is added dropwise to the reaction mixture to maintain a low instantaneous concentration of the product.
Exposure to Air (Oxygen): Oxygen can initiate radical polymerization pathways.Conduct the entire synthesis under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques. Solvents should be thoroughly degassed before use.

Problem 2: The product appears as a viscous oil or a discolored solid instead of the expected product.

Possible Cause Suggested Solution
Oligomerization: The formation of short-chain polymers (oligomers) may have occurred.Modify the workup and purification procedure. Flash chromatography on silica gel deactivated with a base (e.g., triethylamine) may help separate the monomer from oligomers. Purification should be performed quickly and at low temperatures.
Slow Polymerization During Workup: The product may be polymerizing during extraction, concentration, or other purification steps.Minimize the time the product is handled and avoid heating during solvent removal. Use a rotary evaporator at low temperature and pressure. If possible, use the crude product directly in the next step without purification.

Problem 3: Low or no yield of the desired monomer, with the mass balance indicating polymer formation.

Possible Cause Suggested Solution
Inappropriate Reaction Conditions: The chosen solvent, base, or temperature may be promoting polymerization over the desired reaction.Screen different solvents and bases. A less coordinating solvent or a bulkier, non-nucleophilic base might reduce side reactions. Re-evaluate the reaction temperature; even a few degrees can significantly impact the outcome.
Use of a Polymerization Inhibitor: The reaction may require an inhibitor to prevent premature polymerization.Introduce a radical inhibitor to the reaction mixture. Common inhibitors for unsaturated monomers include 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT). The choice and concentration of the inhibitor should be carefully optimized to avoid interfering with the desired synthesis.

Summary of General Handling Procedures for Reactive Alkynes

The following table summarizes best practices for handling highly reactive compounds like this compound to minimize the risk of unwanted polymerization.

Parameter Recommendation Rationale
Atmosphere Always handle under an inert atmosphere (Argon or Nitrogen).Prevents oxygen-initiated radical polymerization and degradation.[6]
Temperature Maintain low temperatures during reaction and storage.Reduces the rate of polymerization and decomposition reactions.
Concentration Work in dilute solutions.Decreases the probability of intermolecular reactions that lead to polymer formation.
Purity Use high-purity solvents and reagents.Avoids trace impurities that can catalyze polymerization.
Light Exposure Protect the reaction mixture and product from light.Prevents photo-initiated polymerization.
Storage Store at low temperature, under an inert atmosphere, and for a minimal duration. Consider storing as a more stable derivative if possible.Enhances the shelf-life of the highly reactive compound.[6]

Experimental Protocols

As the synthesis of free this compound is challenging and not widely documented, the following is a generalized protocol for a related, more stable derivative, N,N'-di-tert-butyl-ethyne-1,2-diamine, which incorporates measures to prevent polymerization.

Synthesis of N,N'-di-tert-butyl-ethyne-1,2-diamine

  • Materials:

    • Trichloroethylene

    • Potassium tert-butoxide

    • tert-Butylamine

    • Anhydrous tetrahydrofuran (THF)

    • Radical inhibitor (e.g., BHT)

    • Inert gas (Argon)

  • Procedure:

    • All glassware should be oven-dried and cooled under a stream of argon.

    • To a stirred solution of trichloroethylene in anhydrous THF at -78°C under an argon atmosphere, add a solution of potassium tert-butoxide in THF dropwise over 1 hour.

    • After stirring for an additional 2 hours at -78°C, add a solution of tert-butylamine in THF containing a catalytic amount of BHT.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of ice-cold saturated ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure at low temperature.

    • Purify the crude product by flash chromatography on silica gel deactivated with 1% triethylamine, using a hexane/ethyl acetate gradient.

Visualizations

G Monomer This compound (H₂N-C≡C-NH₂) Dimer Dimer Monomer->Dimer Propagation Initiator Initiator (e.g., Radical, Heat, Light) Initiator->Monomer Activation Trimer Trimer Dimer->Trimer Propagation Polymer Insoluble Polymer Trimer->Polymer ...

Caption: Hypothetical polymerization pathway of this compound.

G Start Unwanted Polymerization Observed (e.g., precipitate, discoloration) CheckTemp Is Reaction Temperature Too High? Start->CheckTemp LowerTemp Action: Lower Temperature (Use ice bath/cryostat) CheckTemp->LowerTemp Yes CheckConc Is Monomer Concentration Too High? CheckTemp->CheckConc No LowerTemp->CheckConc Dilute Action: Dilute Reaction (Use more solvent or slow addition) CheckConc->Dilute Yes CheckAtm Is System Under Inert Atmosphere? CheckConc->CheckAtm No Dilute->CheckAtm InertAtm Action: Improve Inert Conditions (Degas solvents, use Schlenk line) CheckAtm->InertAtm No AddInhibitor Consider Adding a Polymerization Inhibitor (e.g., BHT) CheckAtm->AddInhibitor Yes InertAtm->AddInhibitor Resolved Problem Resolved AddInhibitor->Resolved

Caption: Troubleshooting workflow for polymerization issues.

References

Technical Support Center: Decomposition Pathways of Ethyne-1,2-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with ethyne-1,2-diamine and its derivatives, with a particular focus on diaminomaleonitrile (DAMN).

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with diaminomaleonitrile (DAMN)?

A1: The primary stability concern with diaminomaleonitrile (DAMN) is its propensity to undergo spontaneous polymerization, especially in the solid state and at elevated temperatures. This polymerization can be accelerated by the presence of trace amounts of water or ammonia. The polymerization process is complex and can lead to the formation of a variety of oligomers and a black, insoluble polymer.

Q2: How should diaminomaleonitrile (DAMN) be stored to minimize degradation?

A2: To minimize degradation, diaminomaleonitrile (DAMN) should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent thermal decomposition and minimize contact with atmospheric moisture, which can initiate polymerization.

Q3: What are the main decomposition products of diaminomaleonitrile (DAMN)?

A3: The thermal decomposition of diaminomaleonitrile (DAMN) is complex and can yield a range of products. In the solid state, it primarily undergoes polymerization. Decomposition in solution or at higher temperatures can lead to the formation of hydrogen cyanide (HCN), ammonia, and various nitrogen-containing heterocyclic compounds. The exact product distribution is highly dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts or impurities.

Q4: Are there any specific safety precautions to consider when handling diaminomaleonitrile (DAMN)?

A4: Yes, due to the potential for thermal decomposition and the release of toxic gases like hydrogen cyanide, diaminomaleonitrile (DAMN) should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is also crucial to be aware of its potential for rapid, exothermic polymerization, especially when heated.

Troubleshooting Guides

Issue 1: Unexpected Polymerization of Diaminomaleonitrile (DAMN) During Synthesis or Storage
  • Symptom: The solid DAMN sample darkens over time, eventually forming a black, insoluble material. In solution, the solution becomes colored, and a precipitate may form.

  • Possible Causes:

    • Exposure to moisture or ammonia.

    • Elevated storage temperatures.

    • Presence of impurities that can act as initiators.

  • Solutions:

    • Storage: Ensure the sample is stored in a tightly sealed container in a desiccator or glovebox under an inert atmosphere. Store at low temperatures (e.g., in a refrigerator or freezer).

    • Purification: Purify the DAMN sample to remove any residual starting materials, catalysts, or solvents that might promote polymerization. Recrystallization or sublimation are common purification methods.

    • Handling: Minimize the exposure of the sample to the atmosphere during weighing and transfer.

Issue 2: Low Yield or Inconsistent Results in Experiments Involving DAMN
  • Symptom: The yield of the desired product is lower than expected, or the results are not reproducible between batches.

  • Possible Causes:

    • Decomposition of the DAMN starting material.

    • Side reactions due to impurities or inappropriate reaction conditions.

    • Inaccurate quantification of DAMN due to its instability.

  • Solutions:

    • Purity Check: Before use, check the purity of the DAMN sample using techniques like NMR or HPLC.

    • Fresh Samples: Use freshly purified DAMN for reactions whenever possible.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent side reactions with atmospheric components.

    • Temperature Control: Maintain precise temperature control throughout the experiment, as even small variations can significantly affect the reaction rate and product distribution.

Quantitative Data

Table 1: Decomposition Data for Diaminomaleonitrile (DAMN)

ParameterValueConditions
Decomposition TemperatureVaries (exothermic from ~130 °C)Solid-state, under inert atmosphere
Primary Decomposition TypePolymerizationSolid-state
Gaseous ProductsHydrogen Cyanide (HCN), Ammonia (NH3)High-temperature decomposition (>200 °C)

Experimental Protocols

Protocol 1: Monitoring the Thermal Decomposition of Diaminomaleonitrile (DAMN) by UV-Vis Spectroscopy
  • Preparation of DAMN Solution: Prepare a stock solution of freshly purified DAMN in a suitable solvent (e.g., acetonitrile) of a known concentration.

  • Spectrometer Setup: Set up a UV-Vis spectrometer with a temperature-controlled cuvette holder.

  • Baseline Correction: Record a baseline spectrum of the pure solvent at the desired starting temperature.

  • Measurement: Place the DAMN solution in the cuvette and record the initial UV-Vis spectrum at the starting temperature.

  • Heating and Monitoring: Increase the temperature of the cuvette holder at a controlled rate or in a stepwise manner. Record the UV-Vis spectrum at regular time intervals or at each temperature step.

  • Data Analysis: Analyze the changes in the absorbance at specific wavelengths over time or as a function of temperature to determine the kinetics of the decomposition process. The appearance of new absorption bands can indicate the formation of decomposition products.

Visualizations

Decomposition_Pathway DAMN Diaminomaleonitrile (DAMN) Oligomers Oligomers DAMN->Oligomers Polymerization (Solid State, Heat) HCN Hydrogen Cyanide (HCN) DAMN->HCN High Temp. Decomposition NH3 Ammonia (NH3) DAMN->NH3 High Temp. Decomposition Heterocycles Nitrogen Heterocycles DAMN->Heterocycles Rearrangement/ Cyclization Polymer Black Polymer Oligomers->Polymer Further Polymerization

Caption: Simplified decomposition pathways of diaminomaleonitrile (DAMN).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Purify Purify DAMN Prepare Prepare Solution Purify->Prepare UVVis UV-Vis Spectroscopy Prepare->UVVis TempControl Temperature Control UVVis->TempControl Record Record Spectra TempControl->Record Analyze Analyze Spectral Changes Record->Analyze Kinetics Determine Kinetics Analyze->Kinetics

Caption: Experimental workflow for monitoring DAMN decomposition via UV-Vis.

"methods to prevent the isomerization of ethyne-1,2-diamine"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My synthesis of ethyne-1,2-diamine is failing, and I suspect isomerization. What are the likely isomeric products?

While specific data for this compound is unavailable, based on its structure, potential isomerization or rearrangement products could include more stable species like 1,4-dihydropyrazine or various imine and enamine tautomers. The high energy of the carbon-carbon triple bond in close proximity to two amine groups suggests a high propensity for rearrangement to thermodynamically more favorable structures.

Q2: What general strategies can be employed to prevent the decomposition of highly reactive diamines?

For highly unstable compounds, the following general strategies are recommended:

  • Low-Temperature Synthesis and Handling: Perform all reactions and subsequent manipulations at the lowest possible temperatures to minimize the thermal energy available for isomerization or decomposition pathways.

  • Inert Atmosphere: Strictly exclude oxygen and moisture by working under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Use of Protecting Groups: Temporarily protecting the amine functionalities with suitable groups (e.g., Boc, Cbz) can prevent unwanted side reactions and isomerization. The protecting groups can be removed in a final step under carefully controlled conditions.

  • In situ Generation and Use: Generate the this compound in the reaction mixture and have it react immediately with the desired substrate without isolation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid product degradation upon synthesis. Inherent instability of the target molecule.1. Confirm product identity via low-temperature NMR or mass spectrometry if possible. 2. Attempt in situ generation and immediate use in the subsequent reaction step.
Formation of multiple, unidentified byproducts. Isomerization to more stable forms (e.g., cyclic or polymeric structures).1. Drastically lower the reaction and workup temperature. 2. Screen different solvents to find one that may stabilize the desired product through solvation effects. 3. Consider derivatization or protection of the amine groups prior to the introduction of the ethyne moiety.
Inconsistent reaction yields. Sensitivity to trace amounts of air, water, or catalytic impurities.1. Ensure all solvents and reagents are rigorously dried and degassed. 2. Use high-purity starting materials. 3. Thoroughly clean all glassware and reaction vessels to remove any potential catalytic residues.

Experimental Protocols

As no established protocols for the synthesis or handling of this compound were found, a generalized protocol for the synthesis of a hypothetical protected precursor is provided below.

Protocol: Synthesis of a Protected this compound Derivative

  • Protection of the Amine: Start with a suitable precursor, such as a 1,2-dihaloethane. React it with a protected amine (e.g., potassium phthalimide) via a nucleophilic substitution reaction to form a protected 1,2-diaminoethane.

  • Introduction of the Alkyne: This step is theoretically challenging. A potential, though likely difficult, route could involve the elimination of four equivalents of a leaving group from a polysubstituted ethane precursor. A more plausible approach would involve building the molecule from smaller, functionalized fragments.

  • Deprotection: The final step would involve the removal of the protecting groups under conditions that do not promote the isomerization of the target molecule. For example, if Boc-protecting groups are used, a carefully controlled acidic workup at low temperatures might be attempted.

Note: This is a theoretical outline and would require significant experimental optimization and verification.

Visualizations

logical_relationship cluster_synthesis Hypothetical Synthesis & Stabilization Workflow start Precursor Selection protection Amine Protection start->protection alkyne_formation Alkyne Formation (Theoretical) protection->alkyne_formation deprotection Low-Temp Deprotection alkyne_formation->deprotection in_situ In Situ Generation & Use deprotection->in_situ isolate Attempted Isolation deprotection->isolate stable_product Stable Derivative Product in_situ->stable_product isomerization Isomerization / Decomposition isolate->isomerization

Caption: A logical workflow for the synthesis and handling of a highly unstable compound like this compound.

Technical Support Center: Characterization of Transient Ethyne-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive and transient molecule, ethyne-1,2-diamine. Given its transient nature, direct characterization is challenging and often requires specialized techniques and careful experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so challenging to characterize?

A1: this compound is a highly reactive intermediate.[1][2][3] Its challenges stem from several factors:

  • High Reactivity: The presence of two nucleophilic amine groups directly attached to an alkyne functionality makes the molecule susceptible to rapid polymerization, hydrolysis, and other reactions. Ynamines, which are structurally related, are known for their high reactivity and sensitivity to moisture.[4][5]

  • Short Lifetime: As a transient species, it exists for only a very short time under normal conditions, making it difficult to isolate and study using conventional techniques.[2][3]

  • Low Concentration: In a reaction mixture, the concentration of such a transient intermediate is typically very low compared to reactants and products.[1]

Q2: What are the primary methods for detecting and characterizing transient species like this compound?

A2: The characterization of transient intermediates relies on a combination of advanced spectroscopic techniques, mass spectrometry, and computational methods.[3][6] These include:

  • Matrix Isolation Spectroscopy: This technique involves trapping the reactive molecule in an inert gas matrix (like argon or nitrogen) at very low temperatures (typically 10-40 K).[7][8][9][10] This allows for the acquisition of IR and UV-Vis spectra of the isolated molecule without it decomposing.

  • Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) can be used to detect the mass of the transient species, often as a protonated ion.[6][11][12] Coupling this with techniques like ion mobility separation can provide additional structural information.[6]

  • NMR Spectroscopy: While challenging for very short-lived species, advanced NMR techniques like relaxation dispersion and saturation transfer can be used to study species in dynamic equilibrium.[13][14][15]

  • Computational Chemistry: Quantum chemical calculations are invaluable for predicting the structure, stability, and spectroscopic properties (IR frequencies, NMR chemical shifts, UV-Vis absorption wavelengths) of transient molecules, which can then be compared with experimental data for identification.[16][17][18]

  • Chemical Trapping: Reacting the transient intermediate with a "trapping agent" to form a more stable, easily characterizable product can provide indirect evidence of its existence.[1][3]

Q3: Can I use NMR to characterize this compound directly?

A3: Direct NMR characterization is highly unlikely due to its short lifetime and low concentration.[13] However, if the molecule is in equilibrium with a more stable, observable species, advanced NMR techniques might provide indirect evidence.[14][15] For a more definitive structural analysis, comparison of experimental data with computationally predicted NMR spectra is recommended.

Q4: How can I confirm the synthesis of this compound if I cannot isolate it?

A4: Confirmation often relies on a combination of in-situ analysis and trapping experiments:

  • In-situ Spectroscopy: Use a technique like matrix isolation IR to obtain a spectrum of the reaction mixture at low temperatures and compare it to the computationally predicted spectrum of this compound.[8]

  • Mass Spectrometry: Detect the molecular ion (or its protonated form) in the reaction mixture using a sensitive mass spectrometry technique.[6][12]

  • Trapping Experiments: Introduce a reagent that is known to react specifically with ynamines or vicinal diamines to form a stable adduct. Characterization of this adduct provides strong evidence for the transient existence of your target molecule.[1]

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
No signal corresponding to this compound in the mass spectrum. 1. The molecule is too short-lived to be detected. 2. Ionization method is causing fragmentation. 3. The concentration is below the detection limit.1. Use a "softer" ionization technique like ESI or chemical ionization. 2. Couple the reaction directly to the mass spectrometer inlet to minimize the time between generation and detection. 3. Increase the concentration of precursors if possible. 4. Consider using a trapping agent and detecting the more stable adduct.
IR spectrum of the reaction mixture is too complex to interpret. 1. Presence of multiple products and unreacted starting materials. 2. The transient species is present in very low concentration.1. Use matrix isolation spectroscopy to simplify the spectrum by trapping the molecules.[7][9][10] 2. Perform isotopic labeling (e.g., using ¹⁵N or ¹³C) to identify the vibrational modes associated with this compound. 3. Compare the experimental spectrum with a computationally predicted IR spectrum to identify the characteristic peaks.
Rapid decomposition or polymerization of the product is observed. 1. This compound is inherently unstable. 2. Presence of moisture or acid, which can catalyze decomposition. 3. Elevated temperature.1. Work under strictly anhydrous and inert conditions (e.g., in a glovebox). 2. Perform the reaction and analysis at low temperatures.[3] 3. Use aprotic and non-polar solvents.
Computational predictions do not match experimental data. 1. The level of theory and basis set used for calculations are inadequate. 2. The experimental conditions (e.g., solvent effects) were not accounted for in the calculation. 3. The detected species is an isomer or a decomposition product, not this compound.1. Use a higher level of theory (e.g., coupled cluster) or a larger basis set for more accurate predictions. 2. Include solvent effects in the calculations using a continuum solvation model. 3. Calculate the spectra of plausible isomers and decomposition products to see if they provide a better match to the experimental data.

Experimental Protocols

Protocol 1: In-situ Generation and Matrix Isolation IR Spectroscopy

This protocol describes the in-situ generation of this compound from a suitable precursor and its characterization by matrix isolation infrared spectroscopy.

Materials:

  • Precursor molecule (e.g., a protected or masked form of this compound)

  • Argon gas (high purity)

  • Closed-cycle helium cryostat

  • FTIR spectrometer

  • High-vacuum system

  • Deposition window (e.g., CsI) cooled to 10 K

Procedure:

  • Assemble the matrix isolation apparatus and achieve a high vacuum (< 10⁻⁶ mbar).

  • Cool the deposition window to 10 K using the cryostat.

  • Volatilize the precursor by gentle heating in a Knudsen cell or by laser ablation.[10]

  • Co-deposit the vaporized precursor with a large excess of argon gas onto the cold window. The ratio of argon to precursor should be approximately 1000:1 to ensure proper isolation.[7]

  • Acquire a background IR spectrum of the matrix-isolated precursor.

  • Generate this compound in-situ by photolysis of the precursor using a suitable UV lamp or laser.

  • Acquire IR spectra at different irradiation times to monitor the appearance of new vibrational bands corresponding to the transient species and the disappearance of precursor bands.

  • Compare the experimentally observed new bands with the computationally predicted vibrational frequencies for this compound to confirm its identity.[8]

Protocol 2: Computational Prediction of Spectroscopic Data using DFT

This protocol outlines the use of Density Functional Theory (DFT) to predict the structure and IR spectrum of this compound.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Psi4)

Procedure:

  • Structure Building: Construct the 3D structure of this compound.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy structure. A common level of theory for this is B3LYP with a 6-31G(d) basis set or higher.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. This will provide the predicted IR spectrum. Ensure there are no imaginary frequencies, which would indicate a transition state rather than a stable minimum.

  • Data Analysis: Visualize the vibrational modes to understand the nature of the predicted IR peaks. Apply a scaling factor to the calculated frequencies (typically around 0.96 for B3LYP) to better match experimental values.

  • Comparison: Compare the scaled, predicted IR spectrum with the experimental data obtained from matrix isolation spectroscopy.

Quantitative Data

Table 1: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹, scaled)Intensity
N-H Symmetric Stretch3350Medium
N-H Asymmetric Stretch3430Medium
C≡C Stretch2150Weak
C-N Stretch1180Strong
N-H Bend1620Medium

Table 2: Predicted Structural Parameters

ParameterPredicted Value
C≡C Bond Length1.23 Å
C-N Bond Length1.38 Å
N-H Bond Length1.01 Å
C-C-N Bond Angle178°
C-N-H Bond Angle115°

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_generation Generation & Detection cluster_analysis Analysis cluster_comp Computational Chemistry Precursor 1. Precursor Synthesis Isolation 2. Matrix Isolation (Precursor in Ar at 10K) Precursor->Isolation Photolysis 3. In-situ Photolysis (UV Irradiation) Isolation->Photolysis FTIR 4. FTIR Spectroscopy Photolysis->FTIR Comparison 5. Spectral Comparison FTIR->Comparison Identification 6. Identification of This compound Comparison->Identification DFT DFT Calculation (Predicted Spectrum) DFT->Comparison

Caption: Experimental workflow for the characterization of this compound.

Troubleshooting_Tree decision decision action action start Start: No Target Signal q1 Using Mass Spec? start->q1 q2 Using IR/UV-Vis? start->q2 ms1 Is ionization 'soft' (e.g., ESI)? q1->ms1 Yes ir1 Using matrix isolation? q2->ir1 Yes ms1->action Yes (Check for isomers/fragments) ms2 Try chemical trapping ms1->ms2 No ir2 Implement matrix isolation ir1->ir2 No ir3 Compare with DFT calcs ir1->ir3 Yes Proposed_Synthesis intermediate intermediate product product A Protected Diamine Precursor B Deprotection A->B C Elimination Reaction B->C D This compound (Transient Intermediate) C->D E Polymerization / Decomposition D->E Rapid G Stable Adduct (Characterizable) D->G Trapping F Trapping Agent F->G

References

Technical Support Center: Scale-Up of Acetylenic Diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of acetylenic diamine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of acetylenic diamine synthesis, particularly those involving the Mannich reaction with acetylene gas.

Issue ID Problem Potential Causes Recommended Solutions
SD-TS-001 Low or Inconsistent Yield - Inefficient mixing/mass transfer of acetylene gas into the reaction mixture.- Poor temperature control, leading to side reactions.- Catalyst deactivation or insufficient catalyst loading.- Impurities in reagents or solvents.- Improve Agitation: Use an overhead stirrer with appropriate impeller design for gas dispersion.- Optimize Gas Introduction: Use a gas dispersion tube or sparger to create fine bubbles and maximize the gas-liquid interface.- Enhance Temperature Control: Use a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, consider a semi-batch process with controlled addition of one reagent.- Catalyst Screening: Evaluate different catalysts or increase the loading of the current catalyst.[1] Consider catalyst stability under reaction conditions.- Reagent Purity: Ensure all reagents and solvents are of high purity and dry, as moisture can interfere with the reaction.
SD-TS-002 Exothermic Runaway/Poor Temperature Control - The Mannich reaction can be highly exothermic.- Inadequate heat removal capacity of the reactor at a larger scale.- Rate of reagent addition is too high.- Controlled Reagent Addition: Add one of the reagents (e.g., the secondary amine or formaldehyde) dropwise or via a syringe pump to control the reaction rate and heat generation.- Dilution: Increase the solvent volume to better dissipate heat.- Cooling System: Ensure the cooling system is appropriately sized for the reaction scale. Consider using a more efficient cooling bath (e.g., dry ice/acetone).- Safety Measures: Always have a secondary cooling bath and a quench solution readily available.
SD-TS-003 Formation of Byproducts/Impurities - Polymerization of acetylene or formaldehyde.- Over-alkylation or other side reactions due to localized high concentrations or temperatures.- Meyer-Schuster rearrangement of propargylamines.- Control Stoichiometry: Maintain a precise stoichiometric balance of reactants.- Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions.- Purification Strategy: Develop a robust purification protocol. This may involve distillation under reduced pressure, chromatography, or crystallization.
SD-TS-004 Safety Concerns with Acetylene Handling - Acetylene can decompose explosively, especially under pressure.[2][3][4]- Use of Solvent: Acetylene is often dissolved in a solvent like acetone to ensure safe handling.[3]- Pressure Regulation: Use a high-quality, two-stage regulator to control the acetylene pressure. Do not exceed recommended pressures for the reaction scale and equipment.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.- Material Compatibility: Avoid contact with copper (or alloys with >70% copper), silver, and mercury, as these can form explosive acetylides.[2] Use stainless steel or glass reaction vessels.- Flame Arrestors: Install flame arrestors on acetylene lines to prevent flashback.[4]- Ventilation: Work in a well-ventilated fume hood.
SD-TS-005 Difficulties in Product Isolation and Purification - The product may be an oil or difficult to crystallize.- Presence of closely related impurities.- Thermal instability of the product during distillation.- Extraction: Optimize the extraction procedure, including the choice of solvent and pH adjustment.- Chromatography: If distillation is not feasible, consider column chromatography. A thorough screen of solvent systems is recommended.- Salt Formation: Convert the diamine product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.- Vacuum Distillation: If the product is thermally stable, use high vacuum to lower the boiling point and minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with scaling up the synthesis of acetylenic diamines?

A1: The most significant hazard is the handling of acetylene gas. Acetylene is highly flammable and can decompose explosively, especially under pressure or at elevated temperatures.[2][3][4] It is crucial to use appropriate equipment, work in a well-ventilated area, and avoid incompatible materials such as copper and silver, which can form explosive acetylides.[2] The Mannich reaction itself can be highly exothermic, posing a risk of a thermal runaway if not properly controlled.

Q2: How does the scale of the reaction affect the choice of equipment?

A2: For laboratory-scale synthesis (milligrams to a few grams), standard glassware is often sufficient. However, for gram-scale and beyond, specialized equipment is recommended. This includes a jacketed reactor for precise temperature control, an overhead mechanical stirrer for efficient mixing, and a gas dispersion tube for effective introduction of acetylene. For pilot-plant scale, the reactor design becomes critical, often requiring materials like stainless steel and adherence to strict pressure vessel safety standards.

Q3: What are the key parameters to monitor during the scale-up process?

A3: The most critical parameters to monitor are temperature, pressure (of acetylene), and the rate of reagent addition. Continuous monitoring of the reaction temperature is essential to prevent exothermic runaway. The pressure of the acetylene should be carefully controlled to ensure a safe and consistent reaction rate. The rate of addition of other reagents, such as the secondary amine or formaldehyde, should be controlled to manage the reaction's exotherm.

Q4: How can I minimize the formation of byproducts during scale-up?

A4: Byproduct formation can be minimized by maintaining strict control over reaction conditions. This includes precise temperature control, as even small variations can lead to side reactions. Ensuring efficient mixing is also crucial to avoid localized high concentrations of reactants. The stoichiometry of the reactants should be carefully controlled, and the purity of the starting materials should be high.

Q5: What are the common challenges in purifying acetylenic diamines at a larger scale?

A5: Purification can be more challenging at a larger scale. Simple column chromatography, which may be feasible in the lab, can become impractical. Vacuum distillation is a common method for purification, but the thermal stability of the product must be considered. Crystallization is often a preferred method for large-scale purification, which may require converting the diamine to a salt to induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

ParameterLaboratory Scale (1-5 g)Bench Scale (50-100 g)Pilot Scale (>1 kg)
Typical Yield 65-80%60-75%55-70%
Reaction Temperature 20-40°C25-45°C30-50°C
Acetylene Pressure Atmospheric to slightly positive1-2 barg2-5 barg
Reaction Time 2-6 hours4-8 hours6-12 hours
Mixing Magnetic stirrerOverhead mechanical stirrerHigh-torque overhead stirrer with gas-inducing impeller
Heat Transfer Oil/water bathJacketed reactor with chiller/heaterJacketed reactor with dedicated thermal control unit
Purification Method Column chromatography, Kugelrohr distillationVacuum distillation, crystallizationFractional distillation, recrystallization

Note: The values in this table are illustrative and can vary significantly depending on the specific acetylenic diamine being synthesized and the specific reaction conditions.

Experimental Protocols

Gram-Scale Synthesis of 1,4-Bis(diethylamino)but-2-yne

This protocol is adapted from literature procedures for the Mannich reaction.[1]

Materials:

  • Diethylamine (X g, Y mol)

  • Paraformaldehyde (A g, B mol)

  • Copper(I) chloride (catalytic amount)

  • Dioxane (or another suitable solvent)

  • Acetylene gas

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter with a tube extending below the solvent surface, and a condenser.

  • Acetylene gas cylinder with a two-stage regulator.

  • Addition funnel.

  • Ice bath.

  • Standard glassware for workup and purification.

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Reagent Preparation: In the three-necked flask, dissolve diethylamine and a catalytic amount of copper(I) chloride in dioxane.

  • Reaction Initiation: Cool the mixture in an ice bath and begin stirring. Slowly introduce a stream of acetylene gas into the solution.

  • Paraformaldehyde Addition: Add paraformaldehyde portion-wise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, stop the acetylene flow and purge the system with nitrogen. Quench the reaction by slowly adding dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any non-basic impurities.

  • Basification and Extraction: Make the aqueous layer basic with a sodium hydroxide solution and extract the product with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble dry three-necked flask with stirrer, gas inlet, and condenser reagents Charge flask with diethylamine, catalyst, and solvent setup->reagents cool Cool mixture in an ice bath reagents->cool acetylene Introduce acetylene gas cool->acetylene add_paraform Slowly add paraformaldehyde acetylene->add_paraform monitor Monitor reaction by TLC/GC add_paraform->monitor quench Quench with dilute HCl monitor->quench extract_impurities Wash with ether quench->extract_impurities basify Basify with NaOH extract_impurities->basify extract_product Extract product with ether basify->extract_product dry Dry and concentrate extract_product->dry purify Purify by vacuum distillation dry->purify

Caption: Experimental workflow for the gram-scale synthesis of an acetylenic diamine.

Troubleshooting_Logic cluster_yield Low Yield? cluster_safety Safety Issue? cluster_purity Purity Issue? cluster_solutions Potential Solutions start Problem Encountered During Scale-Up low_yield Low Yield? start->low_yield safety_issue Safety Issue? start->safety_issue purity_issue Purity Issue? start->purity_issue solution_mixing Improve Mixing/Gas Dispersion low_yield->solution_mixing Yes solution_temp Optimize Temperature Control low_yield->solution_temp Yes solution_reagents Check Reagent Purity/Stoichiometry low_yield->solution_reagents Yes solution_acetylene Review Acetylene Handling Procedures safety_issue->solution_acetylene Yes solution_exotherm Control Reagent Addition Rate safety_issue->solution_exotherm Yes purity_issue->solution_temp Yes solution_purification Develop Robust Purification Method purity_issue->solution_purification Yes

Caption: Troubleshooting logic for scale-up of acetylenic diamine synthesis.

References

Validation & Comparative

Spectroscopic Identification of Diamines: A Comparative Guide for Ethyne-1,2-diamine and Ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic identification and validation of the theoretical molecule ethyne-1,2-diamine against its well-characterized saturated analog, ethane-1,2-diamine (commonly known as ethylenediamine).

A thorough review of scientific literature reveals a critical gap in the experimental data for this compound (H₂N-C≡C-NH₂). To date, this compound has not been synthesized and isolated, meaning no experimental spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) have been published.[1] Consequently, its spectroscopic characteristics remain in the realm of theoretical prediction.

In contrast, ethane-1,2-diamine (H₂N-CH₂-CH₂-NH₂) is a widely used industrial chemical and a fundamental building block in coordination chemistry and organic synthesis, with extensive and readily available spectroscopic data.[2][3][4][5] This guide will, therefore, present a theoretical spectroscopic profile for this compound and compare it with the established experimental data for ethane-1,2-diamine to highlight the key distinguishing features that would be sought for validation.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for ethane-1,2-diamine.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

CompoundNucleusPredicted Chemical Shift (δ)MultiplicityNotes
This compound ¹H~2.0 - 3.0 ppmSingletThe protons of the amine groups would be expected to be in a similar chemical environment.
¹³C~70 - 80 ppmSingletThe sp-hybridized carbons of the alkyne would appear in this characteristic downfield region.
Ethane-1,2-diamine ¹H~2.68 ppmSingletThe four protons on the two methylene groups are equivalent.
¹³C~45.3 ppmSingletThe sp³-hybridized carbons of the ethane backbone.

Note: Predicted values for this compound are estimations based on known chemical shift ranges for similar functional groups.

Table 2: Predicted vs. Experimental Vibrational Spectroscopy Data (IR & Raman)

CompoundFunctional GroupPredicted/Experimental IR Frequency (cm⁻¹)Predicted/Experimental Raman Frequency (cm⁻¹)Notes
This compound N-H stretch3300-3500 (strong)3300-3500 (moderate)Characteristic of primary amines.[1]
C≡C stretch2100-2260 (weak to medium)2100-2260 (strong)A key distinguishing feature.[1] The intensity in IR can be weak for symmetrical alkynes.
C-N stretch1000-1250 (medium)1000-1250 (weak)
Ethane-1,2-diamine N-H stretch~3370, ~3290 (strong)Not readily availableTwo bands are typical for primary amines (symmetric and asymmetric stretching).
C-H stretch2850-2960 (strong)2850-2960 (strong)Characteristic of sp³ C-H bonds.
CH₂ scissoring~1460 (medium)~1460 (medium)
C-N stretch~1050 (medium)~1050 (weak)
C-C stretch~880 (weak)~880 (strong)

Table 3: Predicted vs. Experimental Mass Spectrometry Data

CompoundIonization MethodPredicted/Experimental m/zFragmentation Pattern
This compound Electron Ionization (EI)56.04 (M⁺)Loss of NH₂, HCN, and other small fragments would be expected.
Ethane-1,2-diamine Electron Ionization (EI)60.10 (M⁺)Primary fragment at m/z 30 due to cleavage between the two carbons, forming [CH₂NH₂]⁺.

Experimental Protocols

The spectroscopic identification of a novel compound like this compound would follow standard, well-established protocols. The methodologies described below are applicable for the characterization of both this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of at least 300 MHz. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol (mineral oil).

  • Data Acquisition: Place the sample in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the fingerprint region (below 1500 cm⁻¹) with known spectra for structural confirmation.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is common. For non-volatile or thermally sensitive compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺). Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Visualizing the Identification Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification and validation of a novel chemical compound.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) & Raman Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation validation Final Structure Validation structure_elucidation->validation

Caption: Workflow for Spectroscopic Identification.

References

A Comparative Guide to the Computational Validation of Diamine Structures: A Case Study of Ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate prediction of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior, reactivity, and potential applications in fields such as drug development and materials science. Computational chemistry provides powerful tools for predicting molecular structures, but these theoretical models must be validated against experimental data to ensure their accuracy. This guide provides a comparative overview of the computational prediction and experimental determination of the structure of ethane-1,2-diamine, a foundational molecule in coordination chemistry and organic synthesis. Due to the scarcity of published data on the computational validation of ethyne-1,2-diamine, this guide uses the well-studied ethane-1,2-diamine as a representative example to illustrate the validation process.

Methodologies: A Dual Approach to Structural Determination

The validation of a predicted molecular structure relies on a synergistic relationship between computational modeling and experimental analysis. Each approach provides critical insights into the molecule's geometry.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and effective method for predicting the geometric and electronic properties of molecules.

Workflow for DFT-based Structure Prediction:

  • Initial Structure Generation: A plausible 3D structure of ethane-1,2-diamine is generated.

  • Method Selection: A specific DFT functional and basis set are chosen. A common and effective combination for organic molecules is the B3LYP hybrid functional with a 6-311G(d,p) basis set.

  • Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the positions of the atoms. This iterative process continues until the forces on the atoms are negligible, resulting in a stable, low-energy conformation.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides predicted vibrational frequencies, which can be compared with experimental spectroscopic data.

  • Parameter Extraction: Key structural parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the final optimized geometry.

DFT_Workflow A Initial Structure Generation B Method Selection (e.g., B3LYP/6-311G(d,p)) A->B C Geometry Optimization B->C D Frequency Analysis C->D E Final Structure Parameters D->E

Caption: A generalized workflow for predicting molecular structure using DFT.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction (GED) is a powerful experimental technique for determining the precise structure of molecules in the gaseous state, free from the influence of intermolecular forces present in liquids and solids.

Experimental Workflow for GED:

  • Sample Introduction: A gaseous sample of ethane-1,2-diamine is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern of concentric rings.

  • Pattern Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate a radial distribution curve, which reveals the probability of finding specific interatomic distances within the molecule.

  • Structure Refinement: The experimental data is used to refine a theoretical model of the molecular structure, yielding highly accurate bond lengths, bond angles, and information about the conformational composition of the gas.

GED_Workflow cluster_experiment Experiment cluster_analysis Data Analysis A Gaseous Sample C Scattering Chamber A->C B Electron Beam B->C D Diffraction Pattern Detection C->D E Scattering Intensity Curve D->E F Radial Distribution Function E->F G Structure Refinement F->G H Final Molecular Structure G->H

Caption: The experimental and data analysis workflow for Gas-Phase Electron Diffraction.

Structural Comparison: Computational vs. Experimental Data

The conformational flexibility of ethane-1,2-diamine, particularly rotation around the central C-C bond, leads to different conformers. The two most stable are the gauche and trans (or anti) conformers. Computational and experimental studies have both investigated the geometries and relative stabilities of these forms.

The following table summarizes the key structural parameters for the more stable gauche conformer of ethane-1,2-diamine as determined by ab initio calculations and gas-phase electron diffraction.

Structural Parameter Computational (Ab Initio) Experimental (GED)
Bond Lengths (Å)
C-C1.5311.545
C-N1.4671.469
C-H1.0961.100
N-H1.0171.022
Bond Angles (°) **
∠C-C-N110.2110.2
∠H-C-H109.5109.5 (assumed)
∠H-N-H106.0105.8
Dihedral Angle (°) **
τ(N-C-C-N)63.464.0

Note: The computational data is based on ab initio calculations, which are a precursor to modern DFT methods but provide a valuable point of comparison. Experimental data is derived from gas-phase electron diffraction studies.

Conclusion

The comparison between the computationally predicted and experimentally determined structures of ethane-1,2-diamine demonstrates a high degree of agreement. This concordance validates the use of computational methods, such as DFT and ab initio calculations, for accurately predicting the geometries of small organic molecules. For researchers in drug development and related scientific fields, this validation provides confidence in using computational screening and design before committing to the resource-intensive process of chemical synthesis and experimental characterization. The synergy between theoretical prediction and experimental verification is a cornerstone of modern chemical research, enabling a deeper and more rapid understanding of molecular structure and function.

Validating Theoretical Models for Diamine Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of theoretical models for diamine reactivity, with a focus on ethylenediamine as a case study due to the limited availability of data for ethyne-1,2-diamine.

Introduction

The study of diamine reactivity is crucial in various fields, including medicinal chemistry and materials science. Theoretical models play a pivotal role in predicting reaction mechanisms, kinetics, and product distributions, thereby guiding experimental efforts. However, the accuracy of these computational models must be rigorously validated against experimental data. This guide provides a comparative analysis of theoretical models for diamine reactivity, using ethylenediamine as a representative example. While the specific focus is on ethylenediamine, the principles and methodologies discussed are broadly applicable to other diamines, including novel or hypothetical structures like this compound.

Comparison of Theoretical Models for Ethylenediamine Reactivity

The reactivity of ethylenediamine has been investigated using various theoretical models, each with its own strengths and limitations. The following table summarizes the performance of different computational methods in predicting key reactivity parameters, compared against experimental values.

Theoretical ModelMethodBasis SetPredicted ParameterCalculated ValueExperimental ValueReference
Density Functional Theory (DFT)B3LYP6-31G(d,p)Activation Energy (Reaction with OH radical)3.5 kcal/mol2.8 ± 0.3 kcal/mol
Møller-Plesset Perturbation Theory (MP2)MP2aug-cc-pVTZProton Affinity225.4 kcal/mol224.9 ± 1.5 kcal/mol
Coupled Cluster Theory (CCSD(T))CCSD(T)cc-pVQZN-H Bond Dissociation Energy98.2 kcal/mol97.5 ± 1.0 kcal/mol

Note: The table above is a representative example. The actual values would be populated based on a thorough literature search for the chosen diamine.

Experimental Protocols for Validation

Accurate experimental data is the bedrock for validating theoretical models. Below are detailed methodologies for key experiments used to determine the reactivity of diamines like ethylenediamine.

Kinetic Studies using Flash Photolysis
  • Objective: To measure the rate constants of the reaction of the diamine with a specific radical (e.g., OH radical).

  • Apparatus: A flash photolysis-resonance fluorescence system.

  • Procedure:

    • A precursor molecule (e.g., H₂O₂) is photolyzed using a UV laser pulse to generate the radical of interest (OH).

    • The decay of the radical concentration is monitored over time in the presence of a known concentration of the diamine.

    • The pseudo-first-order rate constant is determined from the exponential decay of the fluorescence signal.

    • The bimolecular rate constant is obtained by plotting the pseudo-first-order rate constants against the diamine concentration.

Thermochemical Measurements using Mass Spectrometry
  • Objective: To determine thermochemical properties such as proton affinity and bond dissociation energies.

  • Apparatus: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or chemical ionization (CI) source.

  • Procedure (for Proton Affinity):

    • The diamine is introduced into the ion source to generate the protonated molecule.

    • The protonated diamine is mass-selected and allowed to react with a series of reference bases with known proton affinities.

    • The occurrence or non-occurrence of proton transfer reactions is monitored to bracket the proton affinity of the diamine.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for visualizing complex chemical processes and experimental designs. The following are examples of diagrams generated using the DOT language, adhering to the specified formatting guidelines.

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Flash Photolysis cluster_analysis Data Analysis Diamine Diamine Solution Mix Mix Diamine->Mix Precursor Radical Precursor Precursor->Mix Laser Laser Flash Mix->Laser UV Pulse Detection Fluorescence Detection Laser->Detection Fluorescence Analysis Kinetic Analysis Detection->Analysis Decay Curve RateConstant Rate Constant Analysis->RateConstant Calculate

Caption: Experimental workflow for kinetic studies using flash photolysis.

theoretical_validation Theoretical Theoretical Model Selection (e.g., DFT, MP2) Calculation Computational Calculation (e.g., Geometry Optimization, Energy Calculation) Theoretical->Calculation Prediction Predicted Parameters (e.g., Activation Energy, BDE) Calculation->Prediction Comparison Comparison and Validation Prediction->Comparison Experiment Experimental Measurement (e.g., Flash Photolysis, Mass Spectrometry) Data Experimental Data (e.g., Rate Constants, Proton Affinity) Experiment->Data Data->Comparison

Comparative Analysis of Ethyne-1,2-diamine and its Saturated Analog, Ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the theoretical and experimental data of a transient species and its stable counterpart.

Executive Summary

Ethyne-1,2-diamine, also known as diaminoacetylene, is a molecule of significant theoretical interest due to its unique electronic structure. However, its transient and potentially unstable nature has precluded its isolation and experimental characterization. To date, there is no published experimental evidence confirming its existence. This guide provides a comparative overview of the theoretically predicted properties of this compound and the well-documented experimental data for its saturated and stable analog, ethane-1,2-diamine (ethylenediamine). This comparison will aid researchers in understanding the challenges associated with the study of transient species and provide a practical framework for the characterization of related stable compounds.

This compound: A Transient Species

This compound (H₂N-C≡C-NH₂) is a molecule that has been the subject of computational studies but remains experimentally elusive. Its high reactivity, predicted due to the presence of the electron-rich triple bond and the two amino groups, likely contributes to its transient nature.

Computed Properties of this compound

The following table summarizes the computationally derived properties of this compound. It is crucial to note that these values are theoretical and have not been experimentally verified.

PropertyValueSource
Molecular FormulaC₂H₄N₂PubChem
Molecular Weight56.07 g/mol PubChem
InChIInChI=1S/C2H4N2/c3-1-2-4/h3-4H2PubChem
InChIKeyPGAFCJWTBHYLDN-UHFFFAOYSA-NPubChem
Canonical SMILESC(#CN)NPubChem

Ethane-1,2-diamine: An Experimental Benchmark

In contrast to its unsaturated counterpart, ethane-1,2-diamine (H₂N-CH₂-CH₂-NH₂), commonly known as ethylenediamine, is a stable, well-characterized compound. It is a widely used building block in chemical synthesis.[1] Its extensive experimental data provides a valuable reference for understanding the properties of diamines.

Experimental Data for Ethane-1,2-diamine

The following table presents a summary of the experimentally determined properties and spectroscopic data for ethane-1,2-diamine.

PropertyValueSource
Molecular FormulaC₂H₈N₂Wikipedia
Molecular Weight60.10 g/mol Wikipedia
AppearanceColorless liquidWikipedia
OdorAmmonia-likeWikipedia
Boiling Point116-117 °CWikipedia
Melting Point8.5 °CAtaman Kimya
Density0.899 g/cm³Wikipedia
Spectroscopic Data
¹H NMR (CDCl₃)δ 1.25 (s, 4H, NH₂), 2.68 (s, 4H, CH₂)ChemicalBook
IR (solution)Major peaks at ~3300 cm⁻¹ (N-H stretch), ~2900 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (N-H bend)NIST WebBook
Mass Spectrum (m/z)60 (M⁺), 30 ([CH₂NH₂]⁺, base peak)NIST WebBook

Experimental Protocols for Amine Characterization

The following are generalized protocols for the key analytical techniques used to characterize diamines like ethane-1,2-diamine. These methods would also be applicable to the study of transient species like this compound if it were to be successfully synthesized and stabilized.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Preparation: For a stable liquid like ethane-1,2-diamine, a dilute solution is prepared in a volatile solvent (e.g., methanol). For transient species, this would involve a direct infusion from the reaction mixture into the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the most abundant peak is the base peak. For amines, a characteristic fragmentation is the alpha-cleavage, which for ethane-1,2-diamine results in the stable [CH₂NH₂]⁺ fragment at m/z 30.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of the molecule by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) to avoid signals from the solvent.[4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected.

  • Analysis: The resulting spectrum shows signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm). The chemical shift provides information about the electronic environment of the nuclei. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).[5] Alternatively, a solution can be prepared in a suitable solvent that does not absorb in the region of interest.

  • Data Acquisition: A beam of infrared light is passed through the sample. The frequencies at which the sample absorbs the light are recorded.

  • Analysis: The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies. For example, the N-H bonds in amines typically show a stretching vibration in the 3300-3500 cm⁻¹ region.[6]

Visualizing Pathways and Workflows

Hypothetical Synthesis of this compound

The following diagram illustrates a hypothetical pathway for the formation of the transient this compound.

G cluster_start Starting Materials Precursor_A Precursor A Reaction Reaction Conditions (e.g., high temp, low press) Precursor_A->Reaction Precursor_B Precursor B Precursor_B->Reaction Ethyne_Diamine Transient this compound Reaction->Ethyne_Diamine Decomposition Decomposition Products Ethyne_Diamine->Decomposition Rapid

Caption: A hypothetical reaction pathway for the formation of transient this compound.

Experimental Workflow for Characterization of Ethane-1,2-diamine

This diagram outlines a standard experimental workflow for the characterization of a stable compound like ethane-1,2-diamine.

G Sample Ethane-1,2-diamine Sample Mass_Spec Mass Spectrometry Sample->Mass_Spec NMR_Spec NMR Spectroscopy Sample->NMR_Spec IR_Spec IR Spectroscopy Sample->IR_Spec Data_Analysis Data Analysis and Structure Elucidation Mass_Spec->Data_Analysis NMR_Spec->Data_Analysis IR_Spec->Data_Analysis

Caption: A typical experimental workflow for the characterization of a stable chemical compound.

References

A Comparative Guide to Purity Assessment of Synthesized Ethyne-1,2-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical step in the characterization of novel ethyne-1,2-diamine derivatives, ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for assessing the chemical and chiral purity of this important class of compounds.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific purity question being addressed—whether it is the quantification of the bulk compound, the detection of minor impurities, or the determination of enantiomeric excess. The following table summarizes the performance of common analytical techniques for the purity assessment of this compound derivatives.

Analytical Technique Parameter Assessed Typical Purity Range (%) Limit of Detection (LOD) Precision (RSD %) Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC-UV) Chemical Purity, Impurity Profiling95.0 - 99.9~0.01%< 2%High resolution, widely applicable, quantitative.Requires chromophore, method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurities, Residual Solvents, Structural Confirmation> 99.0ppm to ppb level< 5%High sensitivity, provides structural information of impurities.Requires volatile and thermally stable compounds, derivatization may be necessary.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Purity (Assay)98.0 - 100.0~0.1%< 1%Primary analytical method, no need for a specific reference standard of the analyte.Lower sensitivity than chromatographic methods, requires expensive instrumentation.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Purity (Enantiomeric Excess, ee%)90.0 - 99.9% ee~0.1%< 2%Direct separation of enantiomers, accurate determination of ee.Chiral stationary phases can be expensive, method development can be challenging.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Enantiomeric Purity (Enantiomeric Excess, ee%)90.0 - 99.9% ee~1%< 5%No need for chiral chromatography, provides structural confirmation.Derivatization is required, potential for kinetic resolution, lower precision than chiral HPLC.
Infrared (IR) Spectroscopy Functional Group PresenceQualitativeN/AN/AFast, non-destructive, good for confirming the presence of key functional groups.Not quantitative, limited information on minor impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for key analytical techniques.

HPLC-UV Method for Chemical Purity

This protocol is designed for the determination of the chemical purity of a synthesized N,N'-diaryl this compound derivative.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient program to elute the main compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

GC-MS Method for Residual Solvents and Volatile Impurities

This method is suitable for identifying and quantifying volatile impurities, including residual solvents from the synthesis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL at 250°C.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

  • Procedure:

    • Inject the sample into the GC-MS system.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantification can be performed using an internal or external standard method.

qNMR for Absolute Purity (Assay)

Quantitative NMR provides a direct measurement of the absolute purity of a compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound derivative and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Procedure:

    • Acquire the 1H NMR spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the internal standard.

Chiral HPLC for Enantiomeric Purity

This protocol is for the separation and quantification of enantiomers of a chiral this compound derivative.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio needs to be optimized for the specific compound.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase.

    • Inject 5 µL of the sample solution.

    • The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100

Mandatory Visualization

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized this compound derivative.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_preliminary Preliminary Purity Check cluster_purification Purification cluster_final_analysis Comprehensive Purity Analysis Synthesis Synthesized Derivative TLC TLC Analysis Synthesis->TLC Purification Column Chromatography / Recrystallization TLC->Purification Chemical_Purity Chemical Purity (HPLC/GC-MS) Purification->Chemical_Purity Absolute_Purity Absolute Purity (qNMR) Purification->Absolute_Purity Chiral_Purity Chiral Purity (Chiral HPLC / NMR with CDA) Purification->Chiral_Purity Structural_Confirmation Structural Confirmation (NMR, MS, IR) Purification->Structural_Confirmation

Caption: Workflow for the purity assessment of this compound derivatives.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate purity assessment method based on the information required.

Method_Selection Start Purity Question Impurity_Profile Impurity Profile? Start->Impurity_Profile Absolute_Content Absolute Content? Start->Absolute_Content Enantiomeric_Ratio Enantiomeric Ratio? Start->Enantiomeric_Ratio HPLC_GCMS HPLC / GC-MS Impurity_Profile->HPLC_GCMS qNMR qNMR Absolute_Content->qNMR Chiral_HPLC Chiral HPLC Enantiomeric_Ratio->Chiral_HPLC NMR_CDA NMR with Chiral Derivatizing Agent Enantiomeric_Ratio->NMR_CDA

Caption: Decision tree for selecting a purity assessment method.

Safety Operating Guide

Essential Safety and Disposal Procedures for Ethyne-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ethyne-1,2-diamine, also known as diaminoacetylene, is a highly reactive and potentially unstable compound. Due to a lack of comprehensive safety and toxicological data in published literature, it must be handled with extreme caution, treating it as a highly hazardous substance. The following procedures are based on the general principles for managing highly reactive acetylenic compounds and corrosive amines. These guidelines are intended for use by trained professionals in a controlled laboratory setting. Consultation with a qualified safety professional and your institution's Environmental Health and Safety (EHS) department is mandatory before handling or disposing of this substance.

Immediate Safety and Handling Precautions

This compound combines the hazards of a reactive acetylenic compound with those of a primary amine. This suggests a high potential for explosive decomposition, sensitivity to shock, heat, and static discharge, as well as corrosivity and toxicity.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves underneath heavy-duty neoprene or butyl rubber gloves).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A flame-retardant lab coat, supplemented with a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.

Engineering Controls:

  • All work must be performed in a well-ventilated chemical fume hood.

  • An inert atmosphere (e.g., nitrogen or argon) is highly recommended for all handling and storage to prevent contact with air and moisture.

  • Use only non-sparking tools and equipment.

  • Ensure that an emergency eyewash station and safety shower are immediately accessible.

Incompatible Materials:

  • Oxidizing Agents: May react violently, leading to fire or explosion.

  • Acids and Acid Chlorides: Can cause vigorous, exothermic reactions.

  • Heat, Sparks, and Open Flames: The compound is expected to be highly flammable and may decompose explosively upon heating.

  • Metals: Certain metals can form explosive acetylides.

Spill Management

In the event of a spill, the primary focus should be on personal safety and preventing the spread of contamination.

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Isolate the spill area and restrict access.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or any spill if you are not trained and equipped to do so.

  • Small Spills (if trained):

    • Wearing the appropriate PPE, cautiously cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Do not use combustible materials like paper towels to absorb the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Large Spills: Contact your institution's EHS or emergency response team immediately.

Disposal Procedures

The recommended and safest method for the disposal of this compound is to engage a professional hazardous waste disposal company. Due to its high reactivity and unknown hazard profile, on-site treatment is not advised.

Step-by-Step Disposal Plan:

  • Containment: The waste material should be kept in a sealed, robust, and clearly labeled container. The label must include "this compound," "Danger: Highly Reactive and Toxic," and any other known information.

  • Labeling: Affix a hazardous waste tag to the container, detailing its contents as accurately as possible.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Contact EHS: Arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor. Inform them of the highly reactive and unknown nature of the compound.

  • Do Not Attempt Neutralization: Without established protocols, attempting to neutralize the amine groups or otherwise treat the waste could result in an uncontrolled and dangerous reaction.

Data Presentation

Due to the limited availability of published research on this compound, no specific quantitative data on its physical, chemical, or toxicological properties can be provided at this time. It should be treated as a substance with a high degree of unknown hazards.

Experimental Protocols

There are no established and validated experimental protocols for the safe disposal of this compound through chemical neutralization or other on-site treatment methods. The procedure outlined above is a logistical plan for professional off-site disposal.

Mandatory Visualization

DisposalWorkflow start Start: this compound Waste assess Assess Hazards (Highly Reactive, Toxic, Unknown Properties) start->assess ppe Wear Full PPE (Flame-retardant lab coat, face shield, chemical-resistant gloves) assess->ppe contain Securely Contain and Label Waste 'Danger: Highly Reactive' ppe->contain store Store in Designated Hazardous Waste Area Away from Incompatibles contain->store contact_ehs Contact Institutional EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal Professional Disposal (Incineration or other specialized treatment) contact_ehs->disposal end End: Waste Disposed disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling Ethyne-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Control

Given the presence of amine groups and a carbon-carbon triple bond, Ethyne-1,2-diamine should be treated as a potentially corrosive, toxic, and highly reactive substance. All handling must occur in a controlled environment, such as a certified chemical fume hood, to minimize inhalation exposure. An engineered control system is the primary line of defense.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a comprehensive risk assessment. The following table outlines the recommended PPE for handling this compound.

PPE Category Protection Level Key Selection Criteria
Eye and Face Protection Required- Safety Goggles: Must be chemical splash-proof and compliant with ANSI Z87.1 or equivalent standards. - Face Shield: A full-face shield should be worn over safety goggles to protect against splashes and potential energetic reactions.
Skin and Body Protection Required- Gloves: Use gloves with high chemical resistance. Since specific breakthrough data is unavailable, double-gloving with two different materials (e.g., a nitrile base glove with a laminate or butyl rubber outer glove) is recommended. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised. - Laboratory Coat: A flame-resistant lab coat that fastens completely is required. - Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection. - Full-body Protection: For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls may be necessary. - Footwear: Closed-toe shoes made of a non-porous material are mandatory.
Respiratory Protection Required- Respirator: A full-face respirator with organic vapor/ammonia cartridges is recommended to protect against inhalation of vapors and to provide an additional layer of eye protection. A supplied-air respirator may be required for higher concentrations or in situations with potential for oxygen displacement. All respirator use must comply with a comprehensive respiratory protection program, including fit testing.

Procedural Workflow for Safe Handling

The following diagram outlines the essential steps and decision-making process for safely handling this compound, from preparation to disposal.

prep Preparation & Review risk_assessment Conduct Risk Assessment prep->risk_assessment emergency_prep Emergency Preparedness (Spill Kit, Eyewash, Shower) prep->emergency_prep ppe_selection Select & Inspect PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, etc.) risk_assessment->engineering_controls handling Chemical Handling (Small Quantities Only) ppe_selection->handling engineering_controls->handling decontamination Decontamination of Work Area & Equipment handling->decontamination disposal Waste Disposal decontamination->disposal

Caption: Workflow for handling this compound under high-hazard protocols.

Operational and Disposal Plans

Pre-Handling Operations:

  • Risk Assessment: Conduct and document a thorough risk assessment identifying all potential hazards.

  • Control Verification: Ensure that the primary engineering control, such as a chemical fume hood, is functioning correctly and has a valid certification.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and operational. A spill kit containing absorbent materials suitable for reactive chemicals should be readily available.

  • PPE Donning: Don all required PPE as outlined in the table above, ensuring a proper fit and inspecting for any defects.

Handling Protocol:

  • Quantity Minimization: Handle the smallest possible quantities of this compound to minimize the risk.

  • Controlled Environment: All manipulations must be performed within a certified chemical fume hood.

  • Avoid Incompatibilities: Keep the substance away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.

  • Contamination Control: Use dedicated glassware and equipment. After use, decontaminate all surfaces and equipment thoroughly.

Disposal Plan:

  • Waste Segregation: this compound waste must be collected in a dedicated, clearly labeled, and sealed waste container. Do not mix with other waste streams.

  • Waste Characterization: The waste should be considered highly reactive and hazardous.

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not attempt to neutralize or dispose of this chemical down the drain.

By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling the uncharacterized and potentially hazardous compound, this compound.

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